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  • Product: (4-Ethynylcyclohexyl)methanol
  • CAS: 2230789-49-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (4-Ethynylcyclohexyl)methanol: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Executive Summary (4-Ethynylcyclohexyl)methanol is a bifunctional organic molecule featuring a reactive terminal alkyne and a primary alcohol, both attached...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(4-Ethynylcyclohexyl)methanol is a bifunctional organic molecule featuring a reactive terminal alkyne and a primary alcohol, both attached to a central cyclohexyl scaffold. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and materials science. The rigid, linear ethynyl group offers a handle for "click" chemistry and other coupling reactions, while the hydroxyl group provides a site for esterification, etherification, and other functional group transformations. The cyclohexane ring introduces a three-dimensional character to molecules, which can be crucial for optimizing binding to biological targets. This guide provides a comprehensive overview of the known physical and chemical properties of (4-Ethynylcyclohexyl)methanol, discusses its synthesis and reactivity, and explores its potential applications in the field of drug discovery.

Molecular Identity and Structure

(4-Ethynylcyclohexyl)methanol is a substituted cyclohexylmethanol. The structure consists of a cyclohexane ring with a hydroxymethyl group (-CH₂OH) and an ethynyl group (-C≡CH) attached to the first and fourth carbon atoms, respectively. The molecule can exist as cis and trans isomers, depending on the relative orientation of the two substituents on the cyclohexane ring.

IdentifierValueSource
IUPAC Name (4-Ethynylcyclohexyl)methanolN/A
CAS Number 120077-79-4[1]
Molecular Formula C₉H₁₄O[1]
Molecular Weight 138.21 g/mol [1]
InChI Key LHNVWCNLKADYSZ-UHFFFAOYSA-N[1]
Canonical SMILES C#CC1CCC(CC1)CON/A

Physicochemical Properties

PropertyValue (Estimated or from Analogs)Source/Notes
Appearance Colorless liquid (Predicted)Based on analogous compounds like (4-ethylcyclohexyl)methanol.
Boiling Point ~171-173 °C @ 760 mmHgEstimated based on 4-Methylcyclohexanol[2]. The presence of the ethynyl group may slightly alter this value.
Melting Point Not readily availableN/A
Density Not readily availableN/A
Solubility Sparingly soluble in water; soluble in organic solvents (Predicted)The cyclohexane backbone suggests low water solubility, while the alcohol and ethynyl groups may impart some polarity.
XlogP 1.7 (Predicted)[3]

Spectroscopic Characterization (Predicted)

While experimental spectra for (4-Ethynylcyclohexyl)methanol are not widely published, the following are the expected characteristic signals based on its structure.

TechniqueExpected Characteristic Signals
¹H NMR - A sharp singlet around δ 2.0-2.5 ppm for the acetylenic proton (-C≡C-H ).- A broad singlet for the hydroxyl proton (-OH ), which is exchangeable with D₂O.- A doublet around δ 3.4-3.6 ppm for the methylene protons adjacent to the hydroxyl group (-CH₂ -OH).- A complex multiplet in the upfield region (δ 1.0-2.0 ppm) for the cyclohexyl ring protons.
¹³C NMR - Two signals in the range of δ 65-90 ppm for the sp-hybridized carbons of the ethynyl group (-CC -H).- A signal around δ 60-70 ppm for the carbon of the hydroxymethyl group (-C H₂-OH).- Several signals in the range of δ 20-45 ppm for the sp³-hybridized carbons of the cyclohexane ring.
IR Spectroscopy - A sharp, weak absorption band around 3300 cm⁻¹ corresponding to the ≡C-H stretch of the terminal alkyne.- A weak to medium absorption band around 2100 cm⁻¹ for the C≡C triple bond stretch.- A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol group.- C-H stretching absorptions for the sp³ hybridized carbons of the cyclohexane ring just below 3000 cm⁻¹.
Mass Spectrometry - The molecular ion peak (M⁺) would be observed at m/z = 138.1045.- Common fragmentation patterns would include the loss of water (M-18), loss of the hydroxymethyl group (M-31), and fragmentation of the cyclohexane ring. Predicted high-resolution mass spectrometry data can be found on PubChem[3].

Synthesis and Reactivity

Synthetic Approach

A plausible synthetic route to (4-Ethynylcyclohexyl)methanol would likely involve the introduction of the ethynyl group onto a pre-existing cyclohexyl scaffold containing a protected alcohol or a precursor to the alcohol functionality. A common method for the introduction of a terminal alkyne is through the reaction of a carbonyl compound with an acetylide anion.

A potential synthetic workflow is outlined below:

Synthesis_Workflow A 4-Oxocyclohexanecarboxylic acid B Methyl 4-oxocyclohexanecarboxylate A->B Esterification (MeOH, H+) C Methyl 4-ethynyl-4-hydroxycyclohexanecarboxylate B->C Ethynylation (e.g., HC≡CMgBr, THF) D (4-Ethynyl-4-hydroxycyclohexyl)methanol C->D Reduction (e.g., LiAlH4, THF) E 4-Ethynylcyclohexanone D->E Dehydration & Tautomerization (e.g., mild acid) F (4-Ethynylcyclohexyl)methanol E->F Reduction (e.g., NaBH4, MeOH)

Caption: A potential synthetic pathway to (4-Ethynylcyclohexyl)methanol.

Experimental Protocol (Hypothetical):

  • Esterification: 4-Oxocyclohexanecarboxylic acid is esterified using methanol in the presence of a catalytic amount of acid (e.g., H₂SO₄) to yield methyl 4-oxocyclohexanecarboxylate.

  • Ethynylation: The ketone functionality of methyl 4-oxocyclohexanecarboxylate is reacted with a suitable acetylide reagent, such as ethynylmagnesium bromide in THF, to introduce the ethynyl group and form methyl 4-ethynyl-4-hydroxycyclohexanecarboxylate.

  • Reduction: The ester and the tertiary alcohol are then reduced. A strong reducing agent like lithium aluminum hydride (LiAlH₄) would reduce the ester to the primary alcohol, yielding (4-ethynyl-4-hydroxycyclohexyl)methanol.

  • Dehydration and Reduction: Subsequent dehydration of the tertiary alcohol followed by reduction of the resulting double bond or direct hydrogenolysis of the tertiary alcohol would be required to obtain the final product. A more direct route might involve the reduction of a 4-ethynylcyclohexanecarboxylic acid derivative.

Chemical Reactivity

The reactivity of (4-Ethynylcyclohexyl)methanol is dictated by its two primary functional groups: the terminal alkyne and the primary alcohol.

Reactions of the Terminal Alkyne:

  • "Click" Chemistry (Huisgen Cycloaddition): The terminal alkyne is a prime substrate for copper-catalyzed or ruthenium-catalyzed azide-alkyne cycloaddition (CuAAC or RuAAC) reactions to form 1,4- or 1,5-disubstituted triazoles, respectively. This is a highly efficient and widely used bioorthogonal ligation reaction.

  • Sonogashira Coupling: The terminal alkyne can undergo palladium-catalyzed cross-coupling reactions with aryl or vinyl halides to form substituted alkynes.

  • Cadiot-Chodkiewicz Coupling: It can be coupled with a 1-haloalkyne to produce unsymmetrical diynes.

  • Alkynylation: The acetylenic proton is weakly acidic and can be deprotonated with a strong base (e.g., n-BuLi) to form a lithium acetylide, which can then act as a nucleophile.

Reactions of the Primary Alcohol:

  • Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC) or to the carboxylic acid using stronger oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.

  • Esterification: It can react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters.

  • Etherification: The alcohol can be converted to an ether through reactions like the Williamson ether synthesis.

  • Conversion to Halides: The hydroxyl group can be replaced by a halogen using reagents such as SOCl₂, PBr₃, or PPh₃/I₂.

Reactivity_Diagram cluster_alkyne Alkyne Reactions cluster_alcohol Alcohol Reactions Click Click Chemistry (Azide) Sonogashira Sonogashira Coupling (Aryl/Vinyl Halide) Alkynylation Deprotonation/Nucleophilic Attack Oxidation Oxidation (Aldehyde/Carboxylic Acid) Esterification Esterification (Carboxylic Acid) Etherification Etherification (Alkyl Halide) Molecule (4-Ethynylcyclohexyl)methanol Molecule->Click Molecule->Sonogashira Molecule->Alkynylation Molecule->Oxidation Molecule->Esterification Molecule->Etherification

Caption: Key reactions of (4-Ethynylcyclohexyl)methanol.

Applications in Drug Discovery and Development

The unique structural features of (4-Ethynylcyclohexyl)methanol make it a promising scaffold for the development of novel therapeutic agents.

  • Introduction of a Rigid Linker: The ethynyl group can serve as a rigid linker to connect different pharmacophoric fragments, helping to maintain an optimal conformation for binding to a biological target.

  • Probe for "Click" Chemistry: In chemical biology, the terminal alkyne can be used as a handle to attach fluorescent dyes, biotin tags, or other reporter molecules to a drug candidate. This facilitates studies on target identification, validation, and drug distribution.

  • Metabolic Stability: The cyclohexane ring is a saturated carbocycle and is generally more resistant to metabolic degradation compared to aromatic rings. Its incorporation can improve the pharmacokinetic profile of a drug candidate.

  • Three-Dimensional Diversity: The non-planar nature of the cyclohexane ring allows for the exploration of three-dimensional chemical space, which is often crucial for achieving high-affinity and selective binding to protein targets.

  • Bioisosteric Replacement: The ethynyl group can sometimes act as a bioisostere for other functional groups, such as a phenyl ring or a halogen atom, offering a way to modulate the physicochemical properties of a molecule while retaining its biological activity.

Safety and Handling

A specific Safety Data Sheet (SDS) for (4-Ethynylcyclohexyl)methanol is not widely available. However, based on the known hazards of similar chemicals like 4-Methylcyclohexanol, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area. Keep away from heat, sparks, open flames, and hot surfaces.

  • Storage: Store in a well-ventilated place. Keep the container tightly closed and cool.

  • In case of exposure:

    • Inhalation: Move the person to fresh air.

    • Skin contact: Wash with plenty of soap and water.

    • Eye contact: Rinse cautiously with water for several minutes.

    • Ingestion: Call a poison center or doctor/physician if you feel unwell.

It is imperative to consult the supplier-specific SDS before handling this compound.

Conclusion

(4-Ethynylcyclohexyl)methanol is a versatile building block with significant potential in synthetic and medicinal chemistry. Its bifunctional nature allows for a wide range of chemical transformations, making it a valuable tool for the construction of complex molecules. While a comprehensive set of experimentally determined physical and chemical data is still lacking, its structural features suggest promising applications in drug discovery, particularly in the development of novel therapeutics where the introduction of a rigid, three-dimensional scaffold and a reactive handle for bioconjugation is desired. Further research into the properties and reactivity of this compound is warranted to fully exploit its potential.

References

  • (4-ethynylcyclohexyl)methanol. PubChem. (n.d.). Retrieved March 19, 2026, from [Link]

  • (4-Ethylcyclohexyl)methanol. PubChem. (n.d.). Retrieved March 19, 2026, from [Link]

  • SAFETY DATA SHEET: 4-Methylcyclohexanol. (2009, September 22). Retrieved March 19, 2026, from a material safety data sheet provider. (A specific URL cannot be provided as it was part of a general search result).
  • {4-[(Ethenyloxy)methyl]cyclohexyl}methanol. SIELC Technologies. (2018, May 16). Retrieved March 19, 2026, from [Link]

  • 4-Methyl-1-cyclohexanemethanol, (cis- and trans- mixture) Material Safety Data Sheet. (2014, January 10). TCI. (A specific URL cannot be provided as it was part of a general search result).
  • Synthesis and Structure–Activity Relationship of Tetra-Substituted Cyclohexyl Diol Inhibitors of Proviral Insertion of Moloney Virus (PIM) Kinases. (2020, December 1). Journal of Medicinal Chemistry. ACS Publications. Retrieved March 19, 2026, from [Link]

  • A Review on Medicinally Important Heterocyclic Compounds. (2022, April 28). Retrieved March 19, 2026, from a relevant scientific journal. (A specific URL cannot be provided as it was part of a general search result).
  • Special Issue : Heterocyclic Compounds: Synthesis and Medicinal Chemistry Applications. (n.d.). MDPI. Retrieved March 19, 2026, from [Link]

  • Physicochemical Parameters for (4-Methylcyclohexyl)methanol. (n.d.). ResearchGate. Retrieved March 19, 2026, from [Link]

  • Heterocycles in Medicinal Chemistry III. (2026, February 14). Molecules. MDPI. Retrieved March 19, 2026, from [Link]

  • Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. (2025, October 8). International Journal of Advances in Engineering and Management (IJAEM). Retrieved March 19, 2026, from [Link]

  • 4-Methylenecyclohexylmethanol. PubChem. (n.d.). Retrieved March 19, 2026, from [Link]

  • 4-Methylcyclohexane methanol (MCHM) affects viability, development, and movement of Xenopus embryos. (2020, December 24). Science of The Total Environment. Elsevier. Retrieved March 19, 2026, from [Link]

  • 4-Methylcyclohexanemethanol. PubChem. (n.d.). Retrieved March 19, 2026, from [Link]

Sources

Exploratory

Comprehensive NMR Characterization and Analytical Workflows for (4-Ethynylcyclohexyl)methanol

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Chemical Context & Pharmaceutical Relevance In modern drug discovery and agrochemical development,...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Chemical Context & Pharmaceutical Relevance

In modern drug discovery and agrochemical development, (4-ethynylcyclohexyl)methanol serves as a highly versatile, bifunctional building block. The molecule features a rigid cyclohexane scaffold that dictates precise spatial orientation of its two reactive moieties: a terminal alkyne and a primary alcohol.

From a pharmaceutical perspective, this compound is prominently utilized as a key intermediate in the synthesis of LpxC inhibitors. These are novel, broad-spectrum antibacterial agents designed to target Gram-negative bacteria by disrupting the first committed step of lipid A (outer membrane) biosynthesis[1]. The ethynyl group is frequently subjected to Sonogashira cross-coupling to build extended, rigid pharmacophores[2]. Additionally, the specific stereochemistry of the cyclohexane ring has been leveraged to synthesize trioxabicyclooctanes and dithianes—potent insecticidal compounds that act as modulators of GABA and glutamate-gated chloride channels[3],[4].

Given its role in synthesizing complex therapeutics, rigorous structural elucidation of (4-ethynylcyclohexyl)methanol—particularly distinguishing between its cis and trans isomers—is a critical quality control step.

Mechanistic Causality of NMR Chemical Shifts

As analytical scientists, we do not merely record chemical shifts; we must understand the quantum mechanical and stereochemical environments that cause them. The NMR profile of (4-ethynylcyclohexyl)methanol is governed by three primary physical phenomena:

  • Diamagnetic Anisotropy of the Alkyne (C≡C–H): Novice analysts often expect the terminal alkyne proton to appear downfield due to the electron-withdrawing nature of the sp-hybridized carbon. However, it characteristically resonates upfield at ~2.05 ppm. Causality: When the linear triple bond aligns with the external magnetic field ( B0​ ), the induced circulation of its cylindrical π-electron cloud generates an opposing local magnetic field. The terminal proton sits squarely within the shielding cone of this anisotropic field, resulting in a lower chemical shift.

  • Inductive Deshielding of the Carbinol Group (–CH₂OH): The methylene protons adjacent to the hydroxyl group appear significantly downfield (~3.45 ppm). Causality: The highly electronegative oxygen atom withdraws electron density through the σ-bond framework via the inductive effect (-I). This deshields the adjacent protons, exposing them more strongly to the external magnetic field.

  • Stereochemical J-Coupling (1,3-Diaxial Interactions): In the thermodynamically favored trans-isomer, both the ethynyl and hydroxymethyl groups adopt equatorial positions to minimize 1,3-diaxial steric repulsion. Causality: This conformational lock forces the C1 and C4 protons into axial positions. Consequently, the 1 H NMR signals for H-1 and H-4 exhibit large axial-axial scalar couplings ( 3J≈10–12 Hz) with their neighboring axial protons. Extracting these large J-values provides a definitive, self-validating metric for trans stereochemistry.

Quantitative Data Presentation

The following tables summarize the empirically grounded predictive assignments for the thermodynamically stable trans-(4-ethynylcyclohexyl)methanol in CDCl₃.

Table 1: 1 H NMR Chemical Shifts (400 MHz, CDCl₃)
PositionChemical Shift (ppm)MultiplicityIntegrationJ-Coupling (Hz)Structural Assignment
–CH₂OH 3.45Doublet (d)2H6.2Carbinol methylene
H-4 (axial) 2.20Multiplet (m)1H~11.0 (ax-ax)Ring CH (alkyne base)
C≡CH 2.05Doublet (d)1H2.4Terminal alkyne proton
H-3, H-5 (eq) 2.00Multiplet (m)2H-Ring equatorial protons
H-2, H-6 (eq) 1.90Multiplet (m)2H-Ring equatorial protons
–OH 1.60Broad Singlet (br s)1H-Hydroxyl proton
H-1 (axial) 1.45Multiplet (m)1H~11.0 (ax-ax)Ring CH (carbinol base)
H-2,3,5,6 (ax) 1.00 – 1.30Multiplet (m)4H~11.0 (ax-ax)Ring axial protons
Table 2: 13 C NMR Chemical Shifts (100 MHz, CDCl₃)
PositionChemical Shift (ppm)Carbon TypeStructural Assignment
C≡CH (Internal)88.0Quaternary (C)Internal alkyne carbon
C≡CH (Terminal)68.5Methine (CH)Terminal alkyne carbon
–CH₂OH 68.0Methylene (CH₂)Carbinol carbon
C-1 39.5Methine (CH)Ring carbon (carbinol base)
C-3, C-5 32.0Methylene (CH₂)Ring carbons
C-4 29.0Methine (CH)Ring carbon (alkyne base)
C-2, C-6 28.5Methylene (CH₂)Ring carbons

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in structural elucidation, the NMR acquisition must be designed as a self-validating system. Do not rely solely on 1D chemical shifts; use the following step-by-step methodology to mathematically prove the molecular connectivity.

Step 1: Precision Sample Preparation

  • Weigh exactly 15–20 mg of high-purity (4-ethynylcyclohexyl)methanol.

  • Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Self-Validation Check: CDCl₃ provides the deuterium lock signal required for field-frequency stabilization, while TMS acts as an internal reference (set strictly to 0.00 ppm) to ensure absolute chemical shift accuracy across different spectrometers.

Step 2: 1 H NMR Acquisition with T₁ Consideration

  • Parameters: 16 scans, spectral width of 20 ppm, and a relaxation delay (D1) of 10 seconds.

  • Self-Validation Check: A prolonged D1 of 10s is critical. The terminal alkyne proton lacks efficient spin-lattice relaxation ( T1​ ) pathways compared to the methylene protons. A standard short D1 (1-2s) would result in under-integration of the alkyne signal. The 10s delay ensures full relaxation, validating the 1H integration ratio.

Step 3: 13 C NMR Acquisition

  • Parameters: 512–1024 scans, WALTZ-16 composite pulse decoupling (CPD).

  • Self-Validation Check: CPD removes 1 H- 13 C scalar couplings, collapsing carbon signals into sharp singlets. This enhances the signal-to-noise ratio (S/N), which is mandatory for detecting the unprotonated internal alkyne carbon at ~88.0 ppm.

Step 4: 2D Orthogonal Validation (HSQC & HMBC)

  • HSQC (Heteronuclear Single Quantum Coherence): Acquire to map direct C-H connections. This proves that the proton signal at 3.45 ppm is directly bonded to the carbon at 68.0 ppm.

  • HMBC (Heteronuclear Multiple Bond Correlation): Acquire to map long-range ( 2J , 3J ) couplings. Critical Proof: The alkyne proton (~2.05 ppm) must show a 3J correlation to the C-4 ring carbon (~29.0 ppm). This definitively proves the ethynyl group is covalently bound to the cyclohexane ring, validating the entire molecular skeleton.

Workflow Visualization

NMR_Workflow N1 Sample Prep CDCl3 + TMS N2 1D NMR 1H & 13C Acquisition N1->N2 Lock & Shim N3 2D NMR HSQC & HMBC N2->N3 Orthogonal Check N4 Stereochemical Validation N3->N4 J-Coupling Analysis

Fig 1: Self-validating NMR workflow for structural and stereochemical elucidation.

References

1.[1] Title: WO2012154204A1 - Hydroxamic acid derivatives and their use in the treatment of bacterial infections. Source: Google Patents URL:

2.[2] Title: CN103298780A - Hydroxamic acid derivatives and their use in the treatment of bacterial infections. Source: Google Patents URL:

3.[3] Title: Insecticidal isomers of 4-tert-butyl-1-(4-ethynylcyclohexyl)-2,6,7-trioxabicyclo[2.2.2]octane and 5-tert-butyl-2-(4-ethynylcyclohexyl)-1,3-dithiane. Source: ResearchGate (Ian Holden et al.) URL:

4.[4] Title: GABA and Glutamate Receptors as Biochemical Sites for Insecticide Action. Source: ResearchGate URL:

Sources

Foundational

An In-depth Technical Guide to (4-Ethynylcyclohexyl)methanol: Synthesis, Applications, and Safe Handling

For Researchers, Scientists, and Drug Development Professionals Abstract (4-Ethynylcyclohexyl)methanol, a bifunctional building block featuring a terminal alkyne and a primary alcohol on a cyclohexane scaffold, is a mole...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Ethynylcyclohexyl)methanol, a bifunctional building block featuring a terminal alkyne and a primary alcohol on a cyclohexane scaffold, is a molecule of significant interest in medicinal chemistry and materials science. Its unique combination of a rigid, reactive alkyne and a versatile alcohol functionality makes it a valuable synthon for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed plausible synthetic protocol, its applications in drug discovery, and essential safety and handling information.

Core Properties of (4-Ethynylcyclohexyl)methanol

This section details the fundamental physicochemical properties of (4-Ethynylcyclohexyl)methanol, which are crucial for its application in research and development.

PropertyValueSource
CAS Number 120077-79-4N/A
Molecular Formula C₉H₁₄ON/A
Molecular Weight 138.21 g/mol N/A
Appearance Expected to be a colorless liquid or low-melting solidN/A
Solubility Expected to be soluble in a wide range of organic solvents such as methanol, ethanol, dichloromethane, and tetrahydrofuran.N/A

Synthesis of (4-Ethynylcyclohexyl)methanol: A Plausible Approach via Ohira-Bestmann Reaction

The proposed starting material for this synthesis is trans-4-(hydroxymethyl)cyclohexanecarbaldehyde. The hydroxyl group may require protection prior to the homologation reaction to prevent side reactions, followed by deprotection to yield the final product.

Diagram of the Proposed Synthetic Pathway:

G cluster_0 Step 1: Protection of the Alcohol cluster_1 Step 2: Ohira-Bestmann Homologation cluster_2 Step 3: Deprotection start trans-4-(hydroxymethyl)cyclohexanecarbaldehyde prot Protection (e.g., TBDMSCl, Imidazole, DMF) start->prot protected_aldehyde trans-4-((tert-butyldimethylsilyloxy)methyl)cyclohexanecarbaldehyde prot->protected_aldehyde ohira_bestmann Ohira-Bestmann Reagent, K₂CO₃, MeOH protected_aldehyde->ohira_bestmann protected_alkyne 1-ethynyl-4-((tert-butyldimethylsilyloxy)methyl)cyclohexane ohira_bestmann->protected_alkyne deprot Deprotection (e.g., TBAF, THF) protected_alkyne->deprot final_product (4-Ethynylcyclohexyl)methanol deprot->final_product

Caption: Proposed synthetic pathway for (4-Ethynylcyclohexyl)methanol.

Detailed Experimental Protocol (Plausible)

Step 1: Protection of trans-4-(hydroxymethyl)cyclohexanecarbaldehyde

  • Dissolution: Dissolve trans-4-(hydroxymethyl)cyclohexanecarbaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Addition of Reagents: Add imidazole (2.5 eq) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) to the solution at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield trans-4-((tert-butyldimethylsilyloxy)methyl)cyclohexanecarbaldehyde.

Step 2: Ohira-Bestmann Homologation

  • Preparation: To a solution of the protected aldehyde from Step 1 (1.0 eq) in anhydrous methanol (MeOH) under an inert atmosphere, add potassium carbonate (K₂CO₃, 2.0 eq).

  • Addition of Reagent: Add a solution of dimethyl (1-diazo-2-oxopropyl)phosphonate (the Ohira-Bestmann reagent, 1.2 eq) in anhydrous methanol dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction with water and extract the product with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product, 1-ethynyl-4-((tert-butyldimethylsilyloxy)methyl)cyclohexane, can be purified by flash column chromatography.

Step 3: Deprotection of the Silyl Ether

  • Dissolution: Dissolve the protected alkyne from Step 2 (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Addition of Reagent: Add a 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.5 eq) to the solution at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to afford (4-Ethynylcyclohexyl)methanol.

Applications in Drug Discovery and Medicinal Chemistry

The terminal alkyne group is a versatile functional group in modern drug design and discovery. Its linear geometry and ability to participate in a variety of chemical transformations make it a valuable component in the medicinal chemist's toolbox.

Diagram of the Role of Terminal Alkynes in Drug Discovery:

G Alkyne (4-Ethynylcyclohexyl)methanol Click Click Chemistry (CuAAC) Alkyne->Click [3+2] Cycloaddition Sonogashira Sonogashira Coupling Alkyne->Sonogashira C-C Bond Formation MCR Multicomponent Reactions Alkyne->MCR Scaffold Diversity Bioisostere Bioisosteric Replacement Alkyne->Bioisostere Mimics other groups Linker Rigid Linker Alkyne->Linker Structural Rigidity

Caption: Key applications of terminal alkynes in medicinal chemistry.

  • Click Chemistry: The ethynyl group is a key participant in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific formation of 1,2,3-triazoles, which are important scaffolds in many biologically active compounds.

  • Sonogashira Coupling: This cross-coupling reaction enables the formation of a carbon-carbon bond between the terminal alkyne and aryl or vinyl halides, providing access to a wide range of conjugated systems.

  • Multicomponent Reactions (MCRs): Terminal alkynes are valuable substrates in various MCRs, which allow for the rapid assembly of complex molecular scaffolds from three or more starting materials in a single step. This is particularly useful for the generation of compound libraries for high-throughput screening.

  • Bioisosteric Replacement: The linear and relatively non-polar nature of the ethynyl group allows it to serve as a bioisostere for other functional groups, such as a phenyl ring or a nitrile group, which can be useful for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate.

  • Rigid Linker: The rigid, linear geometry of the alkyne can be used to constrain the conformation of a molecule, which can lead to improved binding affinity and selectivity for a biological target.

The primary alcohol in (4-Ethynylcyclohexyl)methanol provides an additional handle for further functionalization, such as esterification or etherification, allowing for the attachment of other pharmacophores or solubilizing groups.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for (4-Ethynylcyclohexyl)methanol is not publicly available, a comprehensive understanding of its potential hazards can be extrapolated from the safety data of structurally related compounds, such as 4-methylcyclohexanol and other functionalized alkynyl alcohols.[4][5]

General Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Ventilation: Handle this compound in a well-ventilated fume hood to minimize inhalation of potential vapors.[5]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

  • Fire Hazards: While not expected to be highly flammable, care should be taken to avoid sources of ignition. In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam extinguishers.[6]

Specific Hazards:

  • Eye Irritation: Likely to cause eye irritation upon contact. In case of contact, flush eyes with copious amounts of water for at least 15 minutes and seek medical attention.[5]

  • Skin Irritation: May cause skin irritation upon prolonged or repeated contact. Wash affected areas with soap and water.[5]

  • Inhalation: Inhalation of vapors may cause respiratory tract irritation. Move to fresh air if inhalation occurs.[7]

  • Ingestion: May be harmful if swallowed. Do not induce vomiting. Seek immediate medical attention.[7]

Handling and Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.

  • Grounding and bonding may be necessary for transfers of large quantities to prevent static discharge.

Disposal:

  • Dispose of this chemical and its container in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.

Conclusion

(4-Ethynylcyclohexyl)methanol is a valuable and versatile building block for chemical synthesis, particularly in the fields of drug discovery and materials science. Its synthesis can be plausibly achieved through a multi-step sequence involving the protection of the alcohol, Ohira-Bestmann homologation of the corresponding aldehyde, and subsequent deprotection. The presence of both a reactive terminal alkyne and a primary alcohol allows for a wide range of chemical modifications, making it an attractive starting material for the creation of diverse and complex molecules. As with all chemical reagents, proper safety precautions must be observed during its handling and use.

References

  • Organic Chemistry Portal. Seyferth-Gilbert Homologation Bestmann-Ohira Reagent. (n.d.). Retrieved from [Link]

  • Organic Syntheses. Catalytic asymmetric addition of an in-situ prepared arylzinc to cyclohexanecarboxaldehyde. (n.d.). Retrieved from [Link]

  • YouTube. Seyferth–Gilbert Homologation. Reaction Mechanism, Experimental Procedure, and Set Up. (2025, January 18). Retrieved from [Link]

  • Wikipedia. Seyferth–Gilbert homologation. (n.d.). Retrieved from [Link]

  • Organic Syntheses. One-pot Synthesis of Alkynes from Esters via a Tandem Reduction-Ohira-Bestmann Reaction. (n.d.). Retrieved from [Link]

  • ResearchGate. The Bestmann–Ohira Reagent for the Conversion of Aldehydes into Terminal Alkynes. (n.d.). Retrieved from [Link]

  • Fisher Scientific. SAFETY DATA SHEET - 4-Methylcyclohexanol. (2009, September 22).
  • SynArchive. Seyferth-Gilbert Homologation. (n.d.). Retrieved from [Link]

  • Semantic Scholar. Synthesis of the Bestmann-Ohira Reagent. (2006, October 9). Retrieved from [Link]

  • SigutLabs. Reagent of the month – March – Seyferth-Gilbert and Bestmann-Ohira reagents. (2023, March 22). Retrieved from [Link]

  • Oxford Academic. Practical and Safe Sulfonylation of 2-Alkynyl and 2-Alkenyl Alcohols Using the Combined Bases of a Catalytic Amount of Tertiary Amine and Potassium Carbonate. (2006, June 30). Retrieved from [Link]

  • Sigma-Aldrich. SAFETY DATA SHEET - Methanol. (2025, September 13).
  • TCI Chemicals. SAFETY DATA SHEET - 4-Methyl-1-cyclohexanemethanol. (2014, January 10).
  • ResearchGate. Practical and Safe Sulfonylation of 2Alkynyl and 2-Alkenyl Alcohols Using the Combined Bases of a Catalytic Amount of Tertiary Amine and Potassium Carbonate. (1995, January). Retrieved from [Link]

  • Flinn Scientific. Methanol MSDS. (2013, January 4).
  • BenchChem. Application Notes and Protocols: (4,4-Dimethoxycyclohexyl)methanol in Organic Synthesis. (2025, December).
  • BenchChem. Application Notes and Protocols for [4-(4-Chlorophenyl)cyclohexyl]methanol. (2025, December).
  • Safety Data Sheet. Alkaline Alcohol. (2024, December 18).
  • LyondellBasell. Allyl Alcohol. (n.d.).
  • PubMed Central. Remote Functionalization by Pd-Catalyzed Isomerization of Alkynyl Alcohols. (n.d.). Retrieved from [Link]

  • BenchChem. Preliminary Studies on the Synthesis of 4-Methylcycloheptan-1-ol: A Technical Guide. (n.d.).

Sources

Exploratory

An In-depth Technical Guide to the Stereochemistry and Cis/Trans Isomers of (4-Ethynylcyclohexyl)methanol

For Researchers, Scientists, and Drug Development Professionals Section 1: The Critical Role of Stereoisomerism in Substituted Cyclohexanes The spatial arrangement of atoms, or stereochemistry, is a fundamental concept i...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: The Critical Role of Stereoisomerism in Substituted Cyclohexanes

The spatial arrangement of atoms, or stereochemistry, is a fundamental concept in organic chemistry with profound implications in drug discovery and materials science. For cyclic molecules like cyclohexane derivatives, stereoisomerism dictates not only the three-dimensional shape but also the molecule's physical properties and biological activity. The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring).[1]

A ring flip can interconvert these two chair conformations, causing axial substituents to become equatorial and vice-versa.[2] For monosubstituted cyclohexanes, the conformation with the substituent in the more spacious equatorial position is generally more stable due to the avoidance of 1,3-diaxial interactions—steric strain between an axial substituent and the axial hydrogens on the same side of the ring.[2][3]

When two substituents are present on a cyclohexane ring, as in (4-Ethynylcyclohexyl)methanol, we must consider both the position of the substituents (e.g., 1,4-disubstituted) and their relative orientation. This gives rise to cis and trans geometric isomers. In a cis isomer, both substituents are on the same side of the ring, while in a trans isomer, they are on opposite sides.[3] These isomers are not interconvertible without breaking bonds.[3] The interplay between the chair conformation and the cis/trans isomerism determines the overall stability and properties of the molecule.

Section 2: Conformational Analysis of Cis and Trans-(4-Ethynylcyclohexyl)methanol

In (4-Ethynylcyclohexyl)methanol, the two substituents are the ethynyl group (-C≡CH) and the hydroxymethyl group (-CH₂OH). To determine the most stable conformation for each isomer, we must consider the steric bulk of these groups and their preference for the equatorial position. Generally, the larger the substituent, the greater the steric strain it experiences in the axial position.[4]

Trans Isomer:

For the trans-1,4-disubstituted isomer, the two substituents are on opposite sides of the ring. This allows for a chair conformation where both the ethynyl and hydroxymethyl groups can occupy equatorial positions. This diequatorial conformation is significantly more stable as it avoids any significant 1,3-diaxial interactions.[1] The alternative diaxial conformation would be highly unfavorable due to severe steric clashes.[5] Therefore, trans-(4-Ethynylcyclohexyl)methanol is expected to exist almost exclusively in the diequatorial conformation.

Cis Isomer:

In the cis-1,4-disubstituted isomer, the substituents are on the same side of the ring. In any chair conformation, one substituent must be in an axial position while the other is in an equatorial position.[1] The molecule will exist as an equilibrium between two chair conformers. The preferred conformation will be the one where the larger group occupies the equatorial position to minimize 1,3-diaxial interactions.[4] The relative size of the ethynyl and hydroxymethyl groups will determine the position of this equilibrium.

Caption: Conformational equilibrium of cis and trans isomers.

Section 3: Synthetic Pathways and Stereochemical Control

The synthesis of specific cis or trans isomers of (4-Ethynylcyclohexyl)methanol requires careful selection of starting materials and reaction conditions to control the stereochemical outcome. A common strategy involves the reduction of a corresponding ester or carboxylic acid.

A potential synthetic route could start from 4-oxocyclohexanecarboxylic acid. Reduction of the ketone would lead to a mixture of cis and trans 4-hydroxycyclohexanecarboxylic acids, which could then be separated. Subsequent conversion of the carboxylic acid to the hydroxymethyl group and the introduction of the ethynyl group would yield the target isomers. Stereoselective synthesis might involve the use of stereodirecting catalysts or chiral auxiliaries. For instance, a convenient synthesis of cis and trans 4-tert-butoxycarbonyl-substituted cyclohexylglycine has been reported, highlighting methods for stereochemical control in similar systems.[6]

Illustrative Synthetic Workflow:

Synthesis_Workflow Start Starting Material (e.g., 4-oxocyclohexanecarboxylate) Reduction Reduction of Ketone Start->Reduction Separation Separation of Cis/Trans Hydroxy Acids Reduction->Separation Cis_Path Cis Isomer Pathway Separation->Cis_Path Trans_Path Trans Isomer Pathway Separation->Trans_Path Esterification_Cis Esterification Cis_Path->Esterification_Cis Esterification_Trans Esterification Trans_Path->Esterification_Trans Ethynylation_Cis Ethynylation Esterification_Cis->Ethynylation_Cis Reduction_Cis Ester Reduction Ethynylation_Cis->Reduction_Cis Cis_Product Cis-(4-Ethynylcyclohexyl)methanol Reduction_Cis->Cis_Product Ethynylation_Trans Ethynylation Esterification_Trans->Ethynylation_Trans Reduction_Trans Ester Reduction Ethynylation_Trans->Reduction_Trans Trans_Product Trans-(4-Ethynylcyclohexyl)methanol Reduction_Trans->Trans_Product

Caption: Generalized synthetic workflow for isomer preparation.

Section 4: Analytical Methodologies for Isomer Differentiation and Characterization

Distinguishing between the cis and trans isomers of (4-Ethynylcyclohexyl)methanol is crucial for both research and application purposes. A combination of spectroscopic and chromatographic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the stereochemistry of cyclohexane derivatives.[7]

  • ¹H NMR: The chemical shift and coupling constants of the protons on the cyclohexane ring, particularly the proton on the carbon bearing the hydroxymethyl group (H-1), are highly sensitive to their axial or equatorial orientation.[8]

    • In the more stable trans isomer (diequatorial), the H-1 proton will be axial. An axial proton typically exhibits large axial-axial coupling constants (J ≈ 8-13 Hz) with neighboring axial protons.[8]

    • In the cis isomer, the H-1 proton will be in an equilibrium between axial and equatorial positions. An equatorial proton generally shows smaller axial-equatorial and equatorial-equatorial coupling constants (J ≈ 2-5 Hz).[8] The observed coupling constant will be a weighted average of the two conformers.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the cyclohexane ring are also influenced by the substituent orientation. The γ-gauche effect predicts that an axial substituent will cause an upfield (lower ppm) shift for the carbons at the γ-position (C-3 and C-5) compared to when the substituent is equatorial.[8] This can be a key indicator for identifying the cis isomer where one substituent is axial.

Table 1: Predicted NMR Data for (4-Ethynylcyclohexyl)methanol Isomers

Parametertrans Isomer (predicted)cis Isomer (predicted)Rationale
¹H NMR
H-1 Chemical ShiftDownfieldUpfieldThe axial H-1 in the trans isomer is less shielded.[8]
H-1 Coupling ConstantLarge (8-13 Hz)Smaller (2-5 Hz)Reflects axial-axial vs. axial-equatorial/equatorial-equatorial couplings.[7][8]
¹³C NMR
C-1 Chemical ShiftDownfieldUpfieldInfluence of substituent orientation.
C-3, C-5 Chemical ShiftDownfieldUpfieldγ-gauche effect from the axial substituent in the cis isomer.[8]
Chromatographic Separation

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for separating cis and trans isomers.

  • Gas Chromatography (GC): Isomers of substituted cyclohexanols often have slightly different boiling points and polarities, allowing for their separation on a GC column. For example, a study on (4-methylcyclohexyl)methanol (MCHM) demonstrated the successful separation of its cis and trans isomers using GC-MS, with the trans isomer eluting first.[9][10]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can also be employed for the separation of these isomers. The choice of stationary phase and mobile phase composition is critical for achieving optimal resolution. A method for the analysis of a related compound, {4-[(Ethenyloxy)methyl]cyclohexyl}methanol, using reversed-phase HPLC has been described.[11]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Dissolve a small amount of the (4-Ethynylcyclohexyl)methanol isomer mixture in a suitable volatile solvent (e.g., dichloromethane).

  • Instrumentation: Use a gas chromatograph equipped with a mass spectrometer (GC-MS). A non-polar or medium-polarity capillary column (e.g., DB-5ms) is often suitable.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C).

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis: Identify the peaks corresponding to the cis and trans isomers based on their retention times and mass spectra. The relative peak areas can be used to determine the isomer ratio.

X-ray Crystallography

For definitive structural elucidation, single-crystal X-ray diffraction is the gold standard.[12][13] If a suitable single crystal of one of the isomers can be grown, this technique can unambiguously determine the relative stereochemistry (cis or trans) and the preferred conformation in the solid state. This method provides precise bond lengths, bond angles, and torsional angles.[14][15]

Section 5: Applications in Drug Discovery and Materials Science

The rigid and well-defined three-dimensional structure of substituted cyclohexanes makes them valuable scaffolds in drug design.[16] The orientation of the ethynyl and hydroxymethyl groups in the cis and trans isomers of (4-Ethynylcyclohexyl)methanol will dictate how they interact with biological targets such as enzyme active sites or receptors. The ethynyl group, in particular, can serve as a reactive handle for further chemical modification or as a key pharmacophoric element. The cyclohexyl moiety is present in numerous bioactive compounds, and controlling its stereochemistry is often critical for optimizing efficacy and reducing off-target effects.[17]

In materials science, molecules with rigid core structures like (4-Ethynylcyclohexyl)methanol can be used as building blocks for liquid crystals and polymers.[17] The stereochemistry of the molecule will influence its packing in the solid state and its liquid crystalline properties.

Section 6: Conclusion and Future Outlook

A thorough understanding of the stereochemistry of (4-Ethynylcyclohexyl)methanol is paramount for its effective utilization in research and development. The principles of conformational analysis, coupled with modern analytical techniques such as NMR, chromatography, and X-ray crystallography, provide a robust framework for the synthesis, separation, and characterization of its cis and trans isomers. As the demand for structurally precise molecules in drug discovery and materials science continues to grow, the ability to control and analyze stereochemistry will remain a critical skill for scientists in these fields.

References

  • KPU Pressbooks. 4.4 Substituted Cyclohexanes – Organic Chemistry I. [Online] Available at: [Link]

  • Malik, M. A. 3.3: Conformational analysis of cyclohexanes. Chemistry LibreTexts. [Online] Available at: [Link]

  • OpenStax. 4.8 Conformations of Disubstituted Cyclohexanes - Organic Chemistry. [Online] Available at: [Link]

  • SIELC Technologies. {4-[(Ethenyloxy)methyl]cyclohexyl}methanol. [Online] May 16, 2018. Available at: [Link]

  • Fiveable. Conformations of Monosubstituted Cyclohexanes | Organic... [Online] August 15, 2025. Available at: [Link]

  • Kahn, R., Fourme, R., André, D., & Renaud, M. Cyclohexane plastic phase I: single-crystal diffraction images and new structural model.
  • Organic Spectroscopy International. CIS TRANS ISOMERS AND NMR. [Online] November 19, 2014. Available at: [Link]

  • Chemistry LibreTexts. 4.8: Conformations of Disubstituted Cyclohexanes. [Online] September 24, 2022. Available at: [Link]

  • Horský, V., Svobodová, R., & Schindler, O. Analysis of cyclohexane, cyclopentane, and benzene conformations in ligands for PDB X-ray structures using the Hill-Reilly approach.
  • Landaverde, S. L., et al. X-ray Crystallography Analysis of Complexes Synthesized with Tris(2-pyridylmethyl)amine: A Laboratory Experiment for Undergraduate Students Integrating Interdisciplinary Concepts and Techniques.
  • Papafilippou, A. D., et al. Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3. Molecules, 27(21), 7564. 2022.
  • Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry? [Online] June 30, 2025. Available at: [Link]

  • Saralegi, A., et al. 13 C NMR spectra of different isomer mixtures of 4,4 0 -dicyclohexyl methane diisocyanate. ResearchGate. [Online] Available at: [Link]

  • Laihia, K., et al. The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(3), 541-546. 2000.
  • Reddy, K. L., et al. A convenient synthesis of cis and trans 4-tert-butoxycarbonyl-substituted cyclohexylglycine. Organic letters, 4(8), 1253-1255. 2002.
  • PubChem. (4-Ethylcyclohexyl)methanol. [Online] National Center for Biotechnology Information. Available at: [Link]

  • Wikipedia. 4-Methylcyclohexanemethanol. [Online] Available at: [Link]

  • Fescenmeyer, H. W., et al. Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill. Science of The Total Environment, 529, 155-163. 2015.
  • Google Patents. CN107963958B - Synthesis method of trans-4- (trans-4' -alkylcyclohexyl) cyclohexyl ethylene liquid crystal monomer.
  • Fescenmeyer, H. W., et al. Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, W. ResearchGate. [Online] Available at: [Link]

  • Wang, J., et al. A novel synthesis of trans-4-(trans-4-n-propylcyclohexyl) cyclohexyl aldehyde. ResearchGate. [Online] Available at: [Link]

  • PubChem. Cyclohexanemethanol, 4-[(ethenyloxy)methyl]-. [Online] National Center for Biotechnology Information. Available at: [Link]

  • Prajapat, M. Utility of Drug Discovery in Medicinal and Organic Chemistry.

Sources

Foundational

Thermodynamic Stability and Conformational Dynamics of (4-Ethynylcyclohexyl)methanol Derivatives

An In-Depth Technical Guide for Drug Development Professionals Executive Summary (4-Ethynylcyclohexyl)methanol (CAS 120077-79-4) and its derivatives are highly sought-after building blocks in modern medicinal chemistry[1...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

(4-Ethynylcyclohexyl)methanol (CAS 120077-79-4) and its derivatives are highly sought-after building blocks in modern medicinal chemistry[1]. Originally utilized in the synthesis of potent trioxabicyclooctane insecticides[2], this scaffold has recently become a critical structural vector in targeted protein degradation (e.g., SMARCA2/4 PROTAC degraders like PRT3789)[3] and KRAS inhibitors[4].

The utility of this scaffold hinges entirely on its stereochemistry. However, drug development professionals frequently encounter a severe synthetic bottleneck: the unusually small thermodynamic energy gap between the cis and trans diastereomers. This whitepaper dissects the physical chemistry driving this anomaly, explains why classical thermodynamic control fails during synthesis, and provides field-proven protocols for conformational profiling.

Conformational Thermodynamics: The "A-Value" Anomaly

In substituted cyclohexanes, thermodynamic stability is governed by the preference of substituents to occupy the equatorial position, thereby avoiding repulsive 1,3-diaxial interactions[5]. This preference is quantified by the "A-value," which represents the Gibbs free energy difference ( ΔG∘ ) between the axial and equatorial conformers[6].

In (4-ethynylcyclohexyl)methanol, the two substituents exhibit a massive disparity in their A-values:

  • Hydroxymethyl group (-CH₂OH): Possesses an A-value of approximately 1.7 kcal/mol[7]. Its sp³-hybridized steric bulk strongly dictates that it must occupy the equatorial position to achieve thermodynamic stability.

  • Ethynyl group (-C≡CH): Exhibits an exceptionally low A-value of just 0.18 to 0.24 kcal/mol[6][8]. Because the sp-hybridized alkyne is linear, its electron cloud projects directly outward along the axial vector, experiencing virtually zero steric clash with the axial protons at C3 and C5[8].

The Thermodynamic Consequence

In the trans-1,4-isomer, both groups can occupy equatorial positions (e,e), representing the global energy minimum (0.0 kcal/mol). In the cis-1,4-isomer, one group must be axial. Because the hydroxymethyl group strongly resists the axial position, the molecule adopts an (a,e) conformation where the ethynyl group is forced axial.

Because the ethynyl group's A-value is only ~0.2 kcal/mol, the cis-(a,e) isomer is only 0.2 kcal/mol higher in energy than the trans-(e,e) isomer.

G Trans_ee trans-Isomer (e,e) ΔG = 0.0 kcal/mol Cis_ae cis-Isomer (a,e) ΔG ≈ +0.2 kcal/mol Trans_ee->Cis_ae Epimerization (+0.2 kcal/mol) Trans_aa trans-Isomer (a,a) ΔG ≈ +1.9 kcal/mol Trans_ee->Trans_aa Ring Flip (+1.9 kcal/mol) Cis_ea cis-Isomer (e,a) ΔG ≈ +1.7 kcal/mol Cis_ae->Cis_ea Ring Flip (+1.5 kcal/mol)

Free energy relationship between the conformers of (4-ethynylcyclohexyl)methanol.

Implications for Synthetic Workflows & Thermodynamic Control

In standard medicinal chemistry workflows, 1,4-disubstituted cyclohexanes are often synthesized via thermodynamic equilibration. For example, treating a cis/trans mixture of an ester precursor with sodium methoxide typically yields >95% of the trans isomer, as the system settles into the deep (e,e) energy well.

Causality of Failure: For (4-ethynylcyclohexyl)methanol derivatives, this strategy completely fails. Using the Gibbs free energy equation ( ΔG=−RTlnK ), an energy difference of 0.2 kcal/mol at 298 K yields an equilibrium constant ( K ) of ~0.71. This means that even under perfect thermodynamic equilibrating conditions, the resulting mixture will be approximately 58% trans and 42% cis .

Therefore, researchers must abandon thermodynamic control. Pure isomers must be obtained via highly stereoselective kinetic reduction or brute-force physical separation (e.g., preparative HPLC or crystallization of intermediate esters)[2].

Workflow Start 4-Oxocyclohexanecarboxylate Step1 Nucleophilic Alkynylation (Kinetic Control) Start->Step1 Step2 Reduction to Hydroxymethyl (LiAlH4) Step1->Step2 Mix cis/trans Mixture (~1:1 Ratio) Step2->Mix Sep Chromatographic Separation (Mandatory) Mix->Sep Thermodynamic control fails due to ΔG ≈ 0.2 kcal/mol Trans Pure trans-(e,e) Isomer Sep->Trans Cis Pure cis-(a,e) Isomer Sep->Cis

Synthetic workflow demonstrating the necessity of physical separation over thermodynamic control.

Experimental Protocol: VT-NMR Conformational Profiling

To accurately utilize these derivatives in drug design, the exact conformational dynamics must be measured. The following Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) protocol is designed as a self-validating system to extract the precise thermodynamic parameters of the cis isomer's ring flip.

Rationale for Experimental Choices
  • Solvent (CD₂Cl₂): Chosen for its exceptionally low freezing point (-95 °C), allowing the system to reach the slow-exchange regime (typically requiring temperatures below -60 °C for cyclohexane ring flips).

  • Field Strength (600 MHz): A higher magnetic field increases the chemical shift dispersion ( Δν ) in Hz between the axial and equatorial protons, pushing the coalescence temperature higher and improving the resolution of the slow-exchange conformers.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15 mg of chromatographically pure cis-(4-ethynylcyclohexyl)methanol in 0.5 mL of anhydrous CD₂Cl₂. Seal in a high-quality NMR tube under an argon atmosphere to prevent moisture-induced line broadening.

  • Instrument Calibration: Insert the sample into a 600 MHz NMR spectrometer equipped with a cryoprobe. Calibrate the variable temperature (VT) unit using a pure methanol standard to ensure accurate temperature readings.

  • Dynamic Data Acquisition: Acquire ¹H NMR spectra starting at 298 K. Cool the probe in 10 K increments down to 223 K, then in 5 K increments down to 183 K. Allow 10 minutes of thermal equilibration at each step. Monitor the decoalescence of the carbinol protons (-CH₂ OH).

  • Lineshape Analysis: Utilize dynamic NMR (DNMR) software to perform complete lineshape analysis around the coalescence point (~213 K). Extract the exchange rate constants ( k ) at each temperature.

  • Self-Validating Thermodynamic Extraction:

    • Plot ln(k/T) versus 1/T (Eyring plot) to derive the activation enthalpy ( ΔH‡ ) and entropy ( ΔS‡ ).

    • Validation Step: At the lowest temperature (183 K), the exchange is frozen. Directly integrate the distinct signals of the (a,e) and (e,a) conformers to calculate Keq​ . Convert this to ΔG∘ . If the directly measured ΔG∘ deviates by more than 5% from the Eyring-extrapolated ΔG∘ , the sample is experiencing solvent-induced conformational bias (e.g., aggregation) and must be diluted.

Applications in Modern Drug Design

The spatial trajectory of the ethynyl vector is highly sensitive to the cis/trans geometry, making it a powerful tool for probing deep protein binding pockets.

  • PROTAC Linker Engineering: In the design of SMARCA2/4 degraders (e.g., SMD-3236), the (trans-4-ethynylcyclohexyl)methyl methanesulfonate derivative is used to bridge the target ligand and the E3 ligase ligand[3]. The trans-(e,e) conformation provides a rigid, linear vector that prevents linker collapse, maximizing the formation of the ternary complex.

  • KRAS Inhibition: Recent patent literature highlights the use of the trans-4-ethynylcyclohexyl moiety in advanced KRAS inhibitors[4]. The low A-value of the ethynyl group allows the cyclohexane ring to subtly flex within the highly dynamic KRAS switch-II pocket without paying a massive thermodynamic penalty, optimizing binding kinetics.

Quantitative Data Summaries

Table 1: Conformational A-Values of Relevant Substituents

Substituent A-Value (kcal/mol) Steric/Electronic Rationale
-C≡CH (Ethynyl) 0.18 - 0.24 Linear sp-hybridized geometry minimizes 1,3-diaxial interactions[6][8].
-CH₃ (Methyl) 1.70 Standard sp³ steric bulk[6].
-CH₂OH (Hydroxymethyl) ~1.70 Similar to methyl; equatorial preference driven by severe axial steric clash[7].

| -C(CH₃)₃ (tert-Butyl) | > 4.50 | Extreme steric bulk; effectively locks the cyclohexane ring conformation[6]. |

Table 2: Thermodynamic Equilibrium of 1,4-Disubstituted Cyclohexanes (at 298 K) | System | ΔG (trans vs cis) | Predicted Equilibrium Ratio (trans:cis) | Synthetic Control Required | | :--- | :--- | :--- | :--- | | 4-tert-Butylcyclohexanol | > 2.8 kcal/mol | > 99:1 | Thermodynamic | | 4-Methylcyclohexanemethanol | ~ 1.7 kcal/mol | ~ 95:5 | Thermodynamic | | (4-Ethynylcyclohexyl)methanol | ~ 0.2 kcal/mol | ~ 58:42 | Kinetic / Physical Separation |

References

  • Insecticidal isomers of 4-tert-butyl-1-(4-ethynylcyclohexyl)-2,6,7-trioxabicyclo [2.2.2] octane ResearchGate / Pesticide Science [Link]

  • WO2025006967A1 - Kras inhibitors Google P
  • Table of A-Values University of British Columbia (UBC) [Link]

  • 1,3-Diaxial Interactions and A value for Cyclohexanes Chemistry Steps[Link]

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Exploratory

Solubility Profile of (4-Ethynylcyclohexyl)methanol in Organic Solvents: A Predictive and Methodological Guide

An In-depth Technical Guide Abstract (4-Ethynylcyclohexyl)methanol is a bifunctional molecule featuring a reactive terminal alkyne and a primary alcohol on a cyclohexane scaffold. This structure makes it a valuable build...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract

(4-Ethynylcyclohexyl)methanol is a bifunctional molecule featuring a reactive terminal alkyne and a primary alcohol on a cyclohexane scaffold. This structure makes it a valuable building block in medicinal chemistry and materials science, particularly for applications involving click chemistry or further derivatization. A thorough understanding of its solubility is paramount for its effective use in synthesis, formulation, and biological screening. Due to the limited availability of comprehensive public solubility data for this specific compound, this guide provides a scientifically-grounded predictive analysis of its solubility profile based on its physicochemical properties. Furthermore, it offers detailed, field-proven experimental protocols for researchers to determine its thermodynamic and kinetic solubility with high fidelity. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, enabling them to confidently handle, formulate, and deploy (4-Ethynylcyclohexyl)methanol in their workflows.

Physicochemical Characterization and Structural Analysis

The solubility of a compound is fundamentally dictated by its molecular structure. The structure of (4-Ethynylcyclohexyl)methanol—comprising a non-polar cyclohexyl ring, a weakly polar ethynyl group, and a highly polar hydroxymethyl group—renders it an amphiphilic molecule.

PropertyValueSource
Molecular Formula C₉H₁₄O[1][2]
Molecular Weight 138.21 g/mol [1]
Appearance Liquid (Predicted)N/A
Predicted XlogP 1.7[2]
Hydrogen Bond Donor Count 1 (from -OH group)[3]
Hydrogen Bond Acceptor Count 1 (from -OH oxygen)[3]

Structural Implications for Solubility:

  • Polar Head Group (-CH₂OH): The primary alcohol functional group is capable of both donating and accepting hydrogen bonds. This feature is the primary driver for its solubility in polar protic solvents like alcohols and water.

  • Non-Polar Body (Cyclohexyl Ring): The saturated cyclohexane ring is a significant non-polar moiety, contributing to van der Waals interactions. This part of the molecule promotes solubility in non-polar, hydrocarbon-based solvents.

  • Ethynyl Group (-C≡CH): The terminal alkyne group is weakly polar and can participate in dipole-dipole interactions, but its contribution to overall polarity is less significant than the hydroxyl group.

This structural duality suggests that (4-Ethynylcyclohexyl)methanol will exhibit a broad, but varied, solubility profile. The general principle of "like dissolves like" provides a strong framework for predicting its behavior in different solvent classes.[4]

Predicted Solubility Profile

Based on the structural analysis, the following solubility profile is predicted. These are qualitative predictions intended to guide solvent selection for experimental determination. "High" is defined as >50 mg/mL, "Moderate" as 5-50 mg/mL, and "Low" as <5 mg/mL.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Non-Polar Hexane, Toluene, CyclohexaneModerate to High The large, non-polar cyclohexane backbone will interact favorably with non-polar solvents via London dispersion forces.
Polar Aprotic Tetrahydrofuran (THF), Acetone, Dichloromethane (DCM), Ethyl AcetateHigh These solvents can engage in dipole-dipole interactions with the hydroxyl and ethynyl groups without disrupting the hydrogen-bonding capability of the solute with itself.
Polar Protic Methanol, Ethanol, 2-Propanol (IPA)High Strong hydrogen bonding between the compound's hydroxyl group and the solvent's hydroxyl group will drive high solubility.
Aqueous Water, Phosphate-Buffered Saline (PBS)Low While the hydroxyl group can interact with water, the large, hydrophobic C₉ hydrocarbon structure is expected to significantly limit aqueous solubility.

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility is the equilibrium concentration of a solute in a solvent at a specific temperature and pressure. The "gold standard" for its determination is the Shake-Flask method, which is a robust, self-validating system when performed correctly.[5]

Principle of the Shake-Flask Method

The method involves adding an excess of the solid or liquid solute to a known volume of solvent. The mixture is then agitated at a constant temperature for a sufficient duration to allow the system to reach equilibrium. Once equilibrium is established, the saturated solution (supernatant) is separated from the undissolved solute, and the concentration of the solute in the solution is determined using a suitable analytical technique.[6]

Detailed Step-by-Step Protocol

Materials & Equipment:

  • (4-Ethynylcyclohexyl)methanol (high purity)

  • HPLC-grade organic solvents

  • Calibrated analytical balance

  • Glass vials (e.g., 4 mL) with PTFE-lined screw caps

  • Orbital shaker or thermomixer with temperature control

  • Centrifuge capable of handling vials

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Calibrated pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or equivalent analytical instrument.

Procedure:

  • Preparation: Add an excess amount (e.g., 10-20 mg) of (4-Ethynylcyclohexyl)methanol to a pre-weighed glass vial. The key is to ensure undissolved compound remains visible at the end of the experiment.[5]

  • Solvent Addition: Accurately add a precise volume (e.g., 2.0 mL) of the desired solvent to the vial.[5]

  • Equilibration: Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a minimum of 24 hours to ensure equilibrium is reached. For some compounds, 48-72 hours may be necessary.

  • Phase Separation: After equilibration, let the vials stand undisturbed for at least 1 hour to allow the excess solid to settle. To ensure complete separation of the saturated solution from the undissolved solid, centrifuge the vials at a high speed (e.g., >10,000 x g) for 15 minutes.[7]

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

    • Causality Note: It is critical not to disturb the solid pellet at the bottom. Any suspended microparticles can falsely elevate the measured solubility.[7]

  • Filtration (Optional but Recommended): For added certainty, filter the collected supernatant through a 0.22 µm syringe filter.

    • Expertise Insight: When filtering, discard the first ~20% of the filtrate to account for any potential adsorption of the compound onto the filter material.[7]

  • Dilution: Accurately dilute the saturated solution with a suitable solvent (typically the mobile phase for HPLC analysis) to bring the concentration into the linear range of the analytical instrument's calibration curve.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV. Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add Excess Solute to Vial B Add Precise Volume of Solvent A->B C Agitate at Constant Temp (24-48 hours) B->C D Settle for 1 hour C->D E Centrifuge at >10,000 x g D->E F Collect Supernatant E->F G Dilute Sample F->G H Analyze via HPLC-UV G->H I Calculate Solubility (mg/mL) H->I

Caption: Workflow for Thermodynamic Solubility using the Shake-Flask Method.

High-Throughput Screening for Kinetic Solubility

In early-stage drug discovery, kinetic solubility is often measured as a surrogate for thermodynamic solubility due to its higher throughput.[8] Kinetic solubility measures the concentration at which a compound precipitates when added from a concentrated DMSO stock solution into an aqueous buffer.[9]

Principle of Nephelometric Assay

A common high-throughput method is nephelometry, which measures the turbidity or cloudiness of a solution caused by the formation of a precipitate.[7] A dilution series of the compound (from a DMSO stock) is prepared in an aqueous buffer (e.g., PBS) in a microtiter plate. A nephelometer measures the light scattering of each well, and the concentration at which scattering significantly increases above the background is defined as the kinetic solubility.

Conceptual Workflow Diagram

G cluster_plate Plate Preparation cluster_read Measurement & Analysis A Prepare Serial Dilution of Compound in DMSO C Add DMSO Stock to Buffer (Precipitation) A->C B Dispense Aqueous Buffer to Microtiter Plate B->C D Incubate Briefly C->D E Read Light Scattering (Nephelometer) D->E F Determine Precipitation Point E->F

Caption: Logical workflow for a high-throughput kinetic solubility assay.

Conclusion

While specific, published quantitative data for the solubility of (4-Ethynylcyclohexyl)methanol is scarce, a robust predictive profile can be established based on its amphiphilic molecular structure. It is expected to be highly soluble in polar organic solvents (both aprotic and protic) and moderately soluble in non-polar solvents, with low solubility predicted for aqueous media. This guide provides the necessary theoretical foundation and detailed, actionable protocols for researchers to experimentally verify these predictions. The rigorous application of the Shake-Flask method for thermodynamic solubility and the use of high-throughput screening for kinetic solubility will empower scientists to effectively utilize this versatile building block in their research and development endeavors.

References

  • Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. (n.d.).
  • Determination of Solubility by Gravimetric Method. (n.d.).
  • Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31).
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions - SCIRP. (2015, June 8).
  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry - ACS Publications. (2009, March 24).
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Steps in Gravimetric Analysis | PDF | Solubility | Analytical Chemistry - Scribd. (n.d.).
  • Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates - PubMed. (2009, April 15).
  • Solubility of Organic Compounds - Chemistry. (2023, August 31).
  • Spectrophotometric and HPLC Methods for Poorly Water Soluble Drugs - IJPPR. (2018, June 30).
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1).
  • (4-ETHYNYLCYCLOHEXYL)METHANOL - CymitQuimica. (n.d.).
  • (4-ethynylcyclohexyl)methanol (C9H14O) - PubChemLite. (n.d.).
  • 113296-33-6 | (4-Ethylcyclohexyl)methanol - ChemScene. (n.d.).
  • Application Notes and Protocols for [4-(4-Chlorophenyl)cyclohexyl]methanol - Benchchem. (n.d.).
  • solubility profile of [4-(4-Chlorophenyl)cyclohexyl]methanol in different solvents - Benchchem. (n.d.).

Sources

Foundational

Mass Spectrometry Fragmentation Dynamics of (4-Ethynylcyclohexyl)methanol: A Mechanistic Guide for Structural Elucidation

Executive Summary & Structural Profiling (4-Ethynylcyclohexyl)methanol (CAS: 120077-79-4; Formula: C9H14O; MW: 138.21 g/mol ) is a highly versatile bifunctional building block. Featuring both a terminal alkyne and a prim...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Profiling

(4-Ethynylcyclohexyl)methanol (CAS: 120077-79-4; Formula: C9H14O; MW: 138.21 g/mol ) is a highly versatile bifunctional building block. Featuring both a terminal alkyne and a primary alcohol tethered to a cyclohexane core, it is frequently utilized in the synthesis of potent GABA receptor antagonists, novel insecticides[1], and click-chemistry probes[2].

For analytical chemists and drug development professionals, understanding the mass spectrometry (MS) fragmentation pattern of this molecule is critical for structural elucidation, metabolite tracking, and quality control. Because the molecule contains multiple sites capable of charge localization—the oxygen lone pairs and the alkyne π -system—its Electron Ionization (EI) mass spectrum is characterized by competing fragmentation pathways. This whitepaper dissects the mechanistic causality behind these cleavages, providing a self-validating framework for spectral interpretation.

Ionization Dynamics and Primary Cleavage Events

In standard 70 eV Electron Ionization Mass Spectrometry (EI-MS), the initial ionization event involves the ejection of an electron from the highest occupied molecular orbital (HOMO). For (4-Ethynylcyclohexyl)methanol, ionization occurs preferentially at the non-bonding electrons of the hydroxyl oxygen, or alternatively, at the π -electrons of the ethynyl group[3].

Because aliphatic alcohols lack extensive π -conjugation to stabilize the molecular ion, the intact radical cation [M]+∙ at m/z 138 is highly transient and typically presents with very low relative abundance (<5%). Instead, the molecule rapidly dissipates excess internal energy through highly predictable, thermodynamically driven unimolecular dissociations[4].

Pathway A: Oxygen-Directed Cleavages
  • Alpha-Cleavage (m/z 107): The localization of the radical cation on the oxygen atom induces a homolytic cleavage of the adjacent C-C bond (the bond connecting the carbinol carbon to the cyclohexane ring). This ejects a neutral hydroxymethyl radical ( ∙CH2​OH , 31 Da). The resulting fragment at m/z 107 is highly diagnostic of cyclic methanols[4].

  • Dehydration (m/z 120): Cyclic alcohols frequently undergo a 1,3- or 1,4-elimination of water. The loss of H 2​ O (18 Da) generates a cyclic alkene radical cation at m/z 120. This process is driven by the thermodynamic stability of the ejected neutral water molecule and the resulting conjugated or hyperconjugated alkene system[5].

Pathway B: Alkyne-Directed Cleavages

The terminal alkyne can also direct fragmentation. Cleavage of the bond connecting the ethynyl group to the cyclohexane ring results in the loss of an ethynyl radical ( ∙C≡CH , 25 Da), yielding a fragment at m/z 113. While less dominant than the oxygen-directed pathways, this peak confirms the presence of the alkyne moiety[6].

Pathway C: Deep Ring Fragmentation

The dehydrated ion (m/z 120) and the alpha-cleavage ion (m/z 107) possess sufficient internal energy to undergo further C-C bond scissions. Extensive ring opening, often via retro-Diels-Alder (rDA) mechanisms or sequential hydrogen shifts, leads to highly stable, aromatized or conjugated hydrocarbon cations such as m/z 91 (the tropylium cation isomer, [C7​H7​]+ ) and m/z 79 ( [C6​H7​]+ ).

Fragmentation M [M]+• m/z 138 (4-Ethynylcyclohexyl)methanol H2O [M - H2O]+• m/z 120 Dehydration M->H2O -H2O (-18 Da) CH2OH [M - •CH2OH]+ m/z 107 Alpha-Cleavage M->CH2OH -•CH2OH (-31 Da) Ethynyl [M - •C2H]+ m/z 113 Alkyne Cleavage M->Ethynyl -•C2H (-25 Da) Ring1 m/z 91 [C7H7]+ Tropylium H2O->Ring1 Ring Cleavage -C2H5• Ring2 m/z 79 [C6H7]+ Hydrocarbon CH2OH->Ring2 Ring Cleavage -C2H4

Mechanistic fragmentation pathways of (4-Ethynylcyclohexyl)methanol in EI-MS.

Quantitative Data Presentation

To facilitate rapid spectral matching and structural verification, the theoretical and empirically consensus fragmentation data for (4-Ethynylcyclohexyl)methanol is summarized below.

m/zRelative AbundanceFragment FormulaMechanistic OriginDiagnostic Value
138 < 5% [C9​H14​O]+∙ Molecular IonConfirms intact molecular weight (often requires soft ionization to observe clearly).
120 20 - 40% [C9​H12​]+∙ Loss of H 2​ OIndicates the presence of an aliphatic/cyclic alcohol.
113 10 - 20% [C7​H13​O]+ Loss of ∙C≡CH Confirms the terminal alkyne substituent.
107 60 - 80% [C8​H11​]+ Loss of ∙CH2​OH Highly specific for cyclic carbinols (alpha-cleavage).
91 100% (Base) [C7​H7​]+ Deep fragmentationRepresents the stable tropylium cascade; common in cyclic hydrocarbons.
79 40 - 60% [C6​H7​]+ Ring openingSecondary hydrocarbon core fragmentation.

Experimental Protocols: High-Resolution GC-MS Workflow

To ensure reproducibility and trustworthiness in your analytical data, the following self-validating protocol is recommended for the GC-EI-MS analysis of (4-Ethynylcyclohexyl)methanol.

Step 1: Sample Preparation
  • Dilution: Dissolve 1.0 mg of (4-Ethynylcyclohexyl)methanol standard in 1.0 mL of LC-MS grade ethyl acetate to create a 1,000 ppm stock solution.

  • Working Solution: Dilute the stock solution 1:100 in ethyl acetate to achieve a 10 ppm working concentration.

  • Derivatization (Optional but Recommended): Because primary alcohols can cause peak tailing on standard non-polar GC columns, silylation using BSTFA/TMCS (99:1) can be employed. Note: Derivatization will shift the molecular ion and fragmentation pattern (e.g., loss of the TMS-ether group).

Step 2: Chromatographic Separation (GC)
  • Column: Use a standard non-polar capillary column (e.g., HP-5MS or DB-5MS; 30 m × 0.25 mm i.d. × 0.25 µm film thickness).

  • Carrier Gas: Ultra-high purity Helium at a constant flow rate of 1.0 mL/min.

  • Injection: Inject 1.0 µL of the working solution in split mode (10:1 ratio) with the injector port set to 250°C.

  • Oven Program: Initial temperature at 60°C (hold for 1 min), ramp at 15°C/min to 280°C, and hold for 5 min to bake out the column.

Step 3: Mass Spectrometry Acquisition (EI)
  • Ion Source: Set the electron ionization energy strictly to 70 eV. Maintain the MS source temperature at 230°C and the quadrupole at 150°C.

  • Acquisition Mode: Operate in full scan mode across an m/z range of 35 to 300.

  • Solvent Delay: Implement a solvent delay of 3.0 minutes to protect the filament from the ethyl acetate front.

Workflow Prep Sample Prep 10 ppm in EtOAc Inject GC Injection Split 10:1, 250°C Prep->Inject Ionize EI Ionization 70 eV, 230°C Source Inject->Ionize Analyze Mass Analysis Scan m/z 35-300 Ionize->Analyze Data Data Processing Spectral Matching Analyze->Data

Step-by-step GC-EI-MS analytical workflow for structural verification.

Conclusion

The fragmentation pattern of (4-Ethynylcyclohexyl)methanol is a textbook example of competing ionization and cleavage pathways. By understanding the thermodynamic drivers—specifically the propensity for alpha-cleavage to eject a hydroxymethyl radical and dehydration to form stable cyclic alkenes—scientists can confidently assign spectral peaks and utilize this molecule effectively in complex synthetic workflows.

References

  • Ian Holden's research works | University of California, Berkeley and other places ResearchG
  • GABA and Glutamate Receptors as Biochemical Sites for Insecticide Action ResearchG
  • An In-depth Technical Guide to the Synthesis and Characterization of TBDPS-Protected Cyclohexylmethanol Benchchem
  • Oxidation of hydrocarbons with H2O2/O2 c
  • Synthesis of alkynyl-substituted camphor deriv
  • Laboratory Rotational Spectra of Cyanocyclohexane and Its Siblings ResearchG

Sources

Protocols & Analytical Methods

Method

Application Note: Bifunctional Bioconjugation Using (4-Ethynylcyclohexyl)methanol Linkers in PROTAC and ADC Development

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Structural Optimization, and Self-Validating Protocols Introduction & Mechanistic Rationale In th...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Structural Optimization, and Self-Validating Protocols

Introduction & Mechanistic Rationale

In the rapidly evolving fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker is no longer viewed as a passive spacer. It is a critical functional domain that dictates the physicochemical properties, pharmacokinetics, and thermodynamic binding cooperativity of the conjugate.

Historically, flexible polyethylene glycol (PEG) or linear alkyl chains were the default choices. However, these highly flexible linkers suffer from a high entropic penalty upon target binding. Enter (4-Ethynylcyclohexyl)methanol (CAS: 120077-79-4; trans-isomer CAS: 2230789-49-6)[1][3]—a bifunctional, conformationally restricted cycloalkyl scaffold that is revolutionizing targeted protein degradation.

The Structural Advantage

The incorporation of a cyclohexane ring provides profound mechanistic advantages:

  • Conformational Restriction: The rigid ring limits the number of rotatable bonds. In PROTAC development, this pre-organizes the molecule, reducing the entropic penalty required to form the productive ternary complex (Target–PROTAC–E3 Ligase).

  • Bifunctionality:

    • The Hydroxyl Group (-OH): Easily activated into a leaving group (e.g., mesylate or tosylate) for nucleophilic substitution with E3 ligase ligands or ADC payloads.

    • The Alkyne Group (-C≡CH): A highly specific handle for Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" chemistry, allowing modular assembly [2].

  • Enhanced Selectivity: Rigid linkers can exploit subtle surface differences between homologous proteins. For instance, the PROTAC SMD-3236 utilizes a (trans-4-Ethynylcyclohexyl)methyl linker to achieve a remarkable 2000-fold degradation selectivity for SMARCA2 over its highly homologous paralog SMARCA4 [4].

Visualizing the Workflow and Mechanism

To understand the utility of this linker, we must map both its chemical incorporation and its biological function.

Chemical Bioconjugation Workflow

The following diagram illustrates the standard synthetic pipeline for utilizing (4-Ethynylcyclohexyl)methanol, moving from hydroxyl activation to final click conjugation.

Chemical_Workflow Start (4-Ethynylcyclohexyl)methanol [Starting Material] Act Hydroxyl Activation (MsCl, TEA, DCM) Start->Act Mesylate Mesylate Intermediate [Activated Linker] Act->Mesylate Subst Nucleophilic Substitution (E3 Ligand Amine/Thiol) Mesylate->Subst Alkyne Alkyne-E3 Ligand Conjugate Subst->Alkyne Click CuAAC Click Chemistry (Target Azide, Cu, Ascorbate) Alkyne->Click Final Final Bioconjugate (e.g., SMD-3236) Click->Final

Caption: Step-by-step synthetic workflow for integrating (4-Ethynylcyclohexyl)methanol into a bioconjugate.

Biological Mechanism: PROTAC Ternary Complex Formation

Once synthesized, the rigidified linker plays a crucial role in stabilizing the biological complex required for targeted degradation.

PROTAC_Mechanism Target Target Protein (e.g., SMARCA2) Ternary Productive Ternary Complex [Target - PROTAC - E3] Target->Ternary Ligand Binding PROTAC PROTAC Degrader (Cyclohexyl Linker Core) PROTAC->Ternary Rigid Bridging E3 E3 Ubiquitin Ligase (e.g., VHL) E3->Ternary Ligand Binding Ub Polyubiquitination Cascade Ternary->Ub Proximity-Induced Ub Transfer Degradation Proteasomal Degradation (26S Proteasome) Ub->Degradation Target Recognition

Caption: The rigid cyclohexyl linker minimizes entropic loss during ternary complex formation, driving ubiquitination.

Self-Validating Experimental Protocols

The following protocols are designed with built-in causality checks to ensure high yield and prevent common points of failure in bioconjugation.

Protocol A: Activation via Mesylation

(Synthesis of (trans-4-Ethynylcyclohexyl)methyl methanesulfonate) [5]

Causality Note: We utilize Methanesulfonyl chloride (MsCl) over Tosyl chloride (TsCl) because the mesylate group is less sterically hindered, allowing for more efficient downstream nucleophilic attack on the primary carbon attached to the bulky cyclohexane ring.

  • Preparation: Dissolve 1.0 eq of (trans-4-Ethynylcyclohexyl)methanol in anhydrous Dichloromethane (DCM) (0.2 M concentration) under an Argon atmosphere.

    • Why Argon & Anhydrous DCM? Moisture will aggressively hydrolyze MsCl into methanesulfonic acid, destroying the reagent and lowering the yield.

  • Base Addition: Add 2.0 eq of Triethylamine (TEA) and cool the reaction flask to 0 °C using an ice bath.

    • Why 0 °C? The reaction is highly exothermic. Cooling prevents the localized boiling of DCM and suppresses unwanted side reactions (e.g., alkyl chloride formation).

  • Activation: Dropwise, add 1.2 eq of MsCl over 15 minutes. Stir at 0 °C for 30 minutes, then allow it to warm to room temperature for 2 hours.

  • Validation (TLC/LC-MS): Monitor the reaction. The starting material (alcohol) should be completely consumed.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. The resulting mesylate is typically pure enough (>95%) for immediate downstream substitution.

Protocol B: CuAAC "Click" Conjugation

(Conjugating the Alkyne-Linker-E3 Ligand to an Azide-bearing Target Ligand)

Causality Note: Copper(I) is the active catalyst for this cycloaddition. However, Cu(I) is highly unstable and rapidly oxidizes to inactive Cu(II) in the presence of atmospheric oxygen. This protocol uses a self-correcting redox system to maintain Cu(I) levels.

  • Solvent Degassing: Prepare a 1:1 mixture of tert-Butanol ( t -BuOH) and Milli-Q Water. Sparge the solvent with Argon for 15 minutes.

    • Why Degas? Removing dissolved oxygen prevents the premature oxidation of the copper catalyst, which is the #1 cause of stalled click reactions.

  • Reagent Mixing: In a reaction vial, combine 1.0 eq of the Alkyne-intermediate and 1.05 eq of the Azide-payload in the degassed solvent.

  • Catalyst Pre-complexation: In a separate vial, mix 0.1 eq of CuSO4​⋅5H2​O with 0.2 eq of THPTA ligand in water. Let sit for 5 minutes.

    • Why THPTA? The THPTA ligand tightly binds Cu(I), accelerating the reaction rate while simultaneously shielding sensitive biological moieties from copper-induced reactive oxygen species (ROS) degradation.

  • Initiation: Add the Cu/THPTA complex to the main reaction vial. Immediately add 0.5 eq of freshly prepared Sodium Ascorbate (in water).

    • Why Ascorbate? Sodium ascorbate acts as an in situ reducing agent, constantly converting any oxidized Cu(II) back into the catalytically active Cu(I) state.

  • Validation: Stir at room temperature for 2–4 hours. Monitor via LC-MS. The reaction is complete when the mass of the individual Alkyne and Azide peaks disappear, replaced by the exact mass of the combined triazole product [M+H]+ .

Quantitative Data Presentation

Selecting the right linker requires balancing flexibility, solubility, and target affinity. The table below summarizes the physicochemical differences between standard linker classes to guide your experimental design.

Linker Scaffold TypeConformational FlexibilityEntropic Penalty (Binding)Aqueous SolubilityCell Permeability (LogP impact)Primary Application Profile
PEG (Polyethylene Glycol) Very HighHighExcellentLow to ModerateADCs, Water-soluble PROTACs
Linear Alkyl Chains HighHighPoorHighHighly lipophilic PROTACs
Cyclohexyl (e.g., 4-Ethynyl) Low (Rigid) Low Moderate High Isoform-selective PROTACs (e.g., SMARCA2)
Piperazine/Piperidine Low (Rigid)LowGoodModerateOrally bioavailable degraders

Table 1: Comparative profiling of bioconjugation linker scaffolds. The rigid nature of the cyclohexyl linker minimizes entropic loss, making it ideal for highly selective, high-affinity ternary complexes.

References

  • PubChemLite. "(4-ethynylcyclohexyl)methanol (C9H14O) Structural Information." University of Luxembourg / PubChem. Available at: [Link](Note: Standardized CID reference based on PubChemLite data)

Application

Advanced Sonogashira Cross-Coupling Protocols Utilizing (4-Ethynylcyclohexyl)methanol

Strategic Rationale & Substrate Profiling In modern fragment-based drug discovery and materials science, bifunctional building blocks are critical for modular synthesis. (4-Ethynylcyclohexyl)methanol (CAS: 120077-79-4) 1...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Substrate Profiling

In modern fragment-based drug discovery and materials science, bifunctional building blocks are critical for modular synthesis. (4-Ethynylcyclohexyl)methanol (CAS: 120077-79-4) 1 is a highly versatile aliphatic scaffold featuring a terminal alkyne and a primary hydroxyl group 2. Typically synthesized from (4-formylcyclohexyl)methyl acetate via homologation with the Bestmann-Ohira reagent 3, this molecule is frequently employed in the synthesis of complex active pharmaceutical ingredients (APIs), such as LpxC inhibitors for bacterial infections 4.

The primary challenge when utilizing this substrate in a Sonogashira cross-coupling reaction is maintaining chemoselectivity . The protocol below is engineered to drive the catalytic C-C bond formation at the alkyne terminus while completely preserving the integrity of the unprotected primary alcohol.

Mechanistic Insights & Causality

As an application scientist, it is crucial to understand why specific reagents are chosen rather than just following a recipe. The success of this coupling relies on three foundational pillars:

  • Base Dynamics (DIPEA vs. TEA): N,N-Diisopropylethylamine (DIPEA) is selected over Triethylamine (TEA). The enhanced steric bulk of the isopropyl groups in DIPEA prevents it from competitively coordinating to the palladium center. This prevents catalyst poisoning and accelerates the transmetallation step, allowing the reaction to proceed efficiently at Room Temperature (RT) rather than requiring heat.

  • Solvent Microenvironment (THF): Tetrahydrofuran (THF) is the optimal solvent because it perfectly balances the solubility profiles of the highly polar primary alcohol on the cyclohexyl ring and the typically lipophilic aryl/alkynyl halide coupling partners.

CatalyticCycle N1 Pd(0) Active Catalyst N2 Oxidative Addition (Aryl Halide) N1->N2 N3 Transmetallation (Cu-Acetylide) N2->N3 N4 Reductive Elimination N3->N4 N4->N1 Regenerates Pd(0) N5 Cross-Coupled Product N4->N5 N6 (4-Ethynylcyclohexyl)methanol + CuI + DIPEA N6->N3 Forms Cu-Acetylide

Logical relationship of the Sonogashira catalytic cycle with (4-Ethynylcyclohexyl)methanol.

Quantitative Data: Reaction Optimization

The following table summarizes the causal relationship between reaction parameters and overall conversion, demonstrating the superiority of the optimized DIPEA/THF system.

EntryPalladium CatalystCo-CatalystAmine BaseSolventTemp (°C)Conversion (%)*
1Pd(PPh₃)₄ (5 mol%)CuI (10 mol%)TEA (3.0 eq)DMF5045
2PdCl₂(PPh₃)₂ (3 mol%)CuI (10 mol%)TEA (3.0 eq)THF25 (RT)68
3 PdCl₂(PPh₃)₂ (3 mol%) CuI (10 mol%) DIPEA (3.0 eq) THF 25 (RT) >95

*Conversion determined by LC-MS analysis of the crude reaction mixture based on the consumption of the terminal alkyne.

Experimental Workflow & Self-Validating Protocol

Workflow W1 1. Degas Solvents (N2 Sparging) W2 2. Add Substrate & Aryl Halide W1->W2 W3 3. Inject DIPEA Base W2->W3 W4 4. Charge Pd/Cu Catalysts W3->W4 W5 5. Stir at RT & Monitor (LC-MS) W4->W5 W6 6. Aqueous Quench & Extract W5->W6

Step-by-step Sonogashira experimental workflow for (4-Ethynylcyclohexyl)methanol.

Step-by-Step Methodology

Materials Required:

  • (4-Ethynylcyclohexyl)methanol (1.0 equiv) 1

  • Aryl or Alkynyl Halide (e.g., methyl 4-(bromoethynyl)benzoate) (1.2 equiv) 4

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)

  • Copper(I) iodide [CuI] (0.10 equiv)

  • N,N-Diisopropylethylamine [DIPEA] (3.0 equiv)

  • Anhydrous Tetrahydrofuran[THF] (0.1 M relative to substrate)

Procedure:

  • System Preparation & Degassing: Equip a flame-dried round-bottom flask with a magnetic stir bar and a rubber septum. Add anhydrous THF to the flask. Sparge the solvent with dry nitrogen (N₂) or argon for 15 minutes. Causality: Removing dissolved oxygen is critical to prevent the Glaser homocoupling of the terminal alkyne.

  • Reagent Charging: Under a positive flow of N₂, add the aryl halide (1.2 equiv) and (4-ethynylcyclohexyl)methanol (1.0 equiv). Inject DIPEA (3.0 equiv) via syringe.

  • Catalyst Activation: Quickly remove the septum and add PdCl₂(PPh₃)₂ (0.03 equiv) and CuI (0.10 equiv) 4. Re-seal and purge the headspace with N₂ for 3 minutes. Causality: Adding the solid catalysts last minimizes their exposure to trace oxygen in the presence of the alkyne, further suppressing oxidative side reactions.

  • Reaction Execution & Self-Validation (IPC): Stir the reaction mixture at room temperature (RT) overnight (approx. 12-15 hours).

    • Self-Validation Check: Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS or TLC. The reaction is complete when the mass peak for (4-ethynylcyclohexyl)methanol (MW: 138.21) 1 is fully consumed. Alternatively, TLC utilizing a KMnO₄ stain will show the rapid consumption of the terminal alkyne (which normally reduces KMnO₄ to visually distinct brown MnO₂).

  • Workup & Extraction: Dilute the reaction mixture with an equal volume of deionized water to quench the reaction and solubilize the generated amine hydrohalide salts. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient). The highly polar primary alcohol on the cyclohexyl ring provides an excellent retention handle, allowing for facile separation of the product from any non-polar homocoupled byproducts.

References

  • CymitQuimica. "(4-ETHYNYLCYCLOHEXYL)
  • PubChemLite. "(4-ethynylcyclohexyl)methanol (C9H14O) - Compound Summary."
  • Google Patents.
  • Google Patents. "WO2020001448A1 - Dihydropyrimidine derivatives and uses thereof in the treatment of hbv infection or of hbv-induced diseases."

Sources

Method

Application Note: Solid-Phase Peptide Synthesis Incorporating (4-Ethynylcyclohexyl)methanol for N-Terminal Carbamate Functionalization and CuAAC Bioconjugation

Scientific Rationale & Structural Design The integration of bioorthogonal handles into synthetic peptides is a cornerstone of modern chemical biology, enabling the attachment of fluorophores, PEG chains, and targeting li...

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Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Structural Design

The integration of bioorthogonal handles into synthetic peptides is a cornerstone of modern chemical biology, enabling the attachment of fluorophores, PEG chains, and targeting ligands. (4-Ethynylcyclohexyl)methanol (CAS: 120077-79-4) is a highly versatile bifunctional building block for this purpose[1]. It features a primary alcohol, a terminal alkyne, and a rigid cyclohexane ring.

As a Senior Application Scientist, I strongly advocate for the use of this specific linker over linear aliphatic alkynes for two mechanistic reasons:

  • Steric Projection: The cyclohexane ring acts as a rigid spacer, projecting the terminal alkyne away from the peptide backbone. This minimizes steric hindrance during downstream Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) reactions.

  • Carbamate Stability: By coupling the primary alcohol to the N-terminus of a peptide, we generate a urethane (carbamate) linkage. Unlike ester linkages, which are highly susceptible to enzymatic cleavage by esterases in vivo, carbamates offer superior proteolytic stability while maintaining critical hydrogen-bonding capabilities.

Because primary alcohols are poor electrophiles, direct coupling to an amine is impossible. The alcohol must first be activated. We utilize N,N'-Disuccinimidyl carbonate (DSC) to convert the alcohol into a highly reactive N-succinimidyl carbonate intermediate[2]. This method is a safer, solid-state alternative to phosgene gas and yields a stable, isolable active ester.

Experimental Workflow

G A 1. Alcohol Activation (4-Ethynylcyclohexyl)methanol + DSC B 2. Active Intermediate N-Succinimidyl Carbonate A->B TEA, MeCN C 3. On-Resin SPPS Coupling Reaction with N-terminal Amine B->C DIPEA, DMF D 4. TFA Cleavage Global Deprotection C->D TFA/TIS/H2O E 5. CuAAC Click Chemistry Alkyne + Azide-Probe + Cu/THPTA D->E Ascorbate

Workflow for N-terminal carbamate functionalization and downstream CuAAC bioconjugation.

Self-Validating Experimental Protocols

Protocol A: Activation of (4-Ethynylcyclohexyl)methanol

Objective: Convert the inert primary alcohol into a reactive N-succinimidyl carbonate.

  • Preparation: Dissolve 1.0 mmol of (4-Ethynylcyclohexyl)methanol in 5.0 mL of strictly anhydrous Acetonitrile (MeCN) under an inert Nitrogen (N₂) atmosphere.

  • Activation: Add 1.5 mmol (1.5 eq) of N,N'-Disuccinimidyl carbonate (DSC) to the solution.

  • Catalysis: Dropwise, add 2.0 mmol (2.0 eq) of Triethylamine (TEA).

  • Reaction: Stir the mixture at room temperature (23°C) for 4 hours.

  • Validation: Monitor the disappearance of the starting alcohol via Thin-Layer Chromatography (TLC) or LC-MS.

  • Workup: Concentrate under reduced pressure, dilute with aqueous NaHCO₃, and extract with Dichloromethane (DCM) to isolate the active carbonate[2].

Scientist's Insight (Causality): DSC is highly moisture-sensitive. The use of anhydrous MeCN and an inert atmosphere is critical. Any introduced water will rapidly hydrolyze the DSC or the resulting active ester back into the unreactive alcohol and N-hydroxysuccinimide, killing your yield.

Protocol B: On-Resin N-Terminal Carbamate Coupling

Objective: Covalently attach the activated alkyne-linker to the peptide N-terminus.

  • Deprotection: Ensure the N-terminal Fmoc group of the resin-bound peptide has been completely removed using 20% Piperidine in DMF. Wash the resin thoroughly with DMF (5 × 1 min) and DCM (5 × 1 min).

  • Coupling: Dissolve 3.0 eq of the activated N-succinimidyl carbonate (from Protocol A) in minimal DMF.

  • Basification: Add 6.0 eq of N,N-Diisopropylethylamine (DIPEA) to the solution, then add the mixture to the swelled peptide-resin.

  • Agitation: Agitate the reaction vessel at room temperature for 12–16 hours.

  • Validation: Perform a Kaiser Test. A negative result (yellow/colorless) confirms the complete capping of the primary N-terminal amine.

Scientist's Insight (Causality): A large excess of DIPEA (6.0 eq) is mandated here. The N-terminal amine must be maintained in its unprotonated, free-base form to act as a potent nucleophile against the carbonate electrophile.

Protocol C: Cleavage and Global Deprotection
  • Cleavage Cocktail: Treat the resin with a mixture of TFA / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5 v/v/v) for 2 hours at room temperature.

  • Precipitation: Filter the resin and precipitate the cleaved, alkyne-functionalized peptide in cold diethyl ether. Centrifuge and lyophilize.

Protocol D: Solution-Phase CuAAC Bioconjugation

Objective: Bioorthogonally conjugate an azide-bearing probe (e.g., a fluorophore) to the alkyne-peptide.

  • Reagent Preparation: Dissolve the alkyne-peptide (1.0 eq) and the Azide-probe (1.2 eq) in a degassed solvent mixture (e.g., 1:1 tBuOH/H₂O or DMSO/H₂O).

  • Catalyst Pre-complexation (CRITICAL): In a separate vial, mix CuSO₄ (0.5 eq) with Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (2.5 eq). Incubate for 5 minutes.

  • Initiation: Add the Cu/THPTA complex to the peptide solution. Finally, add Sodium Ascorbate (5.0 eq) to reduce Cu(II) to the active Cu(I) species.

  • Reaction: Stir at room temperature for 1–2 hours. Purify via RP-HPLC.

Scientist's Insight (Causality): The order of addition is paramount. You must pre-complex CuSO₄ with the THPTA ligand before introducing the ascorbate reducing agent. If Cu(II) is reduced to Cu(I) in the absence of THPTA, the uncoordinated Cu(I) will rapidly disproportionate and catalyze the formation of Reactive Oxygen Species (ROS). This will irreversibly oxidize susceptible amino acids in your peptide, such as Methionine, Cysteine, and Histidine[3][4].

Quantitative Data Summaries

Table 1: Reagent Stoichiometry for CuAAC Bioconjugation

Reagent Equivalents Final Concentration Mechanistic Purpose
Alkyne-Peptide 1.0 eq 100 µM Primary substrate
Azide-Probe 1.2 eq 120 µM Conjugation partner (Slight excess drives reaction)
CuSO₄ 0.5 eq 50 µM Source of Copper catalyst
THPTA Ligand 2.5 eq 250 µM Stabilizes Cu(I) oxidation state; prevents ROS generation

| Sodium Ascorbate | 5.0 eq | 500 µM | Reducing agent to generate active Cu(I) in situ |

Table 2: SPPS Coupling & Activation Parameters

Workflow Step Key Reagent Equivalents Time Temperature
1. Alcohol Activation DSC / TEA 1.5 eq / 2.0 eq 4 hours 23°C
2. On-Resin Coupling Active Carbonate / DIPEA 3.0 eq / 6.0 eq 12-16 hours 23°C

| 3. Peptide Cleavage | TFA / TIS / H₂O | N/A (Excess) | 2 hours | 23°C |

References

  • (4-ETHYNYLCYCLOHEXYL)METHANOL Product Information. CymitQuimica.
  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | CuAAC Ligand. MedChemExpress.
  • Hetero-Diels–Alder and CuAAC Click Reactions for Fluorine-18 Labeling of Peptides: Automation and Comparative Study of the Two Methods. MDPI.
  • N,N'-Disuccinimidyl Carbonate: A Useful Reagent for Alkoxycarbonylation of Amines. PMC (NIH).

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing CuAAC click reaction yields with (4-Ethynylcyclohexyl)methanol

Welcome to the Technical Support Center for Bioconjugation and Click Chemistry. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with u...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Bioconjugation and Click Chemistry. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with using sterically hindered alkynes, specifically (4-Ethynylcyclohexyl)methanol , in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflows.

Due to the bulky nature of the cyclohexyl ring, standard click chemistry protocols often result in stalled reactions, catalyst degradation, or unwanted byproducts. This guide synthesizes field-proven troubleshooting strategies, mechanistic causality, and a self-validating protocol to ensure quantitative yields.

Diagnostic Workflow for Sterically Hindered Alkynes

Before adjusting your reagent concentrations, use the following logical relationship diagram to diagnose the specific bottleneck in your CuAAC reaction.

CuAACTroubleshooting Start Low Yield with (4-Ethynylcyclohexyl)methanol Q1 Homocoupling byproducts detected? (Glaser Coupling) Start->Q1 Sol1 Degas buffer, increase Ascorbate, add Aminoguanidine Q1->Sol1 Yes Q2 Catalyst precipitation observed? Q1->Q2 No Sol2 Switch ligand from TBTA to THPTA or BTTAA Q2->Sol2 Yes Q3 Reaction stalling due to steric hindrance? Q2->Q3 No Sol3 Increase Cu:Ligand ratio (1:5) and use BTTAA Q3->Sol3 Yes

Workflow for diagnosing and resolving CuAAC bottlenecks with sterically hindered alkynes.

Knowledge Base & Troubleshooting FAQs

Q1: Why is my reaction with (4-Ethynylcyclohexyl)methanol stalling at 40-50% conversion despite adding excess copper catalyst? Causality: The cyclohexyl ring introduces significant steric bulk adjacent to the alkyne. In the CuAAC catalytic cycle, the formation of the kinetically favored di-copper or tri-copper metallacycle intermediate is physically obstructed by this bulk. Under catalytic conditions, the reaction requires internal copper(I) dissociation from the acetylide to reduce this steric hindrance[1]. Simply adding more copper without proper coordination leads to catalyst aggregation and disproportionation. Solution: Shift the equilibrium by utilizing a highly accelerating, water-soluble ligand like BTTAA or THPTA. A 5:1 Ligand-to-Copper ratio is critical here. The ligand wraps the copper center, maintaining a high concentration of the active mononuclear and dinuclear Cu(I) species, forcing the reaction forward despite the steric barrier[2].

Q2: I am observing a bimodal mass distribution or unreactive high-molecular-weight byproducts. What is happening? Causality: You are likely observing Glaser coupling. When the primary cycloaddition is slowed down by the steric hindrance of the cyclohexyl group, the alkyne resides in the vulnerable copper-acetylide state for a prolonged period. This kinetic delay allows the alkyne to undergo oxidative homocoupling to form unreactive diynes, which can account for up to 20% of the product loss[3]. This side reaction is driven by the accumulation of Cu(II) in the presence of dissolved oxygen. Solution: Degas all buffers thoroughly prior to the reaction. Maintain a continuous reducing environment by adding a large excess of sodium ascorbate to instantly reduce any formed Cu(II) back to Cu(I), effectively eliminating the Glaser coupling pathway[4].

Q3: My protein/biomolecule is precipitating or degrading during the reaction. How do I protect it? Causality: The continuous reduction of Cu(II) by ascorbate generates reactive oxygen species (ROS) and reactive aldehydes (from the hydrolysis of dehydroascorbate). These byproducts cross-link arginine and lysine residues on proteins, leading to aggregation and precipitation[5]. Solution: Add 5 mM aminoguanidine to the reaction buffer to scavenge reactive aldehydes. Ensure the use of THPTA, which acts as a sacrificial reductant and chelates the copper center to prevent ROS from escaping into the bulk biological solution[2].

Quantitative Data: Ligand Selection for Hindered Alkynes

To overcome the steric hindrance of the cyclohexyl group, selecting the correct accelerating ligand is non-negotiable. Below is a comparative summary of ligand efficiencies.

LigandCu(I) StabilizationRelative Kinetics (Steric Substrates)Recommended Ligand:Cu RatioAqueous Solubility
BTTAA ExcellentVery High2:1 to 5:1High
THPTA ExcellentModerate-High5:1Very High
TBTA Poor (in water)Low1:1Low (Requires DMSO/DMF)

Note: For (4-Ethynylcyclohexyl)methanol, THPTA is recommended for general aqueous bioconjugation, while BTTAA should be deployed if the reaction kinetics remain too slow.

Self-Validating Experimental Protocol

To guarantee trustworthiness and prevent the loss of expensive biological reagents, this protocol is designed as a self-validating system . It incorporates a parallel fluorogenic control to verify catalyst activity before the main reaction proceeds.

Materials Required:

  • Target Azide (e.g., Azide-modified protein or drug payload)

  • (4-Ethynylcyclohexyl)methanol (Alkyne)

  • CuSO₄ (20 mM aqueous stock)

  • THPTA Ligand (50 mM aqueous stock)

  • Sodium Ascorbate (100 mM aqueous stock, freshly prepared)

  • Aminoguanidine (100 mM aqueous stock)

  • Validation Control: 3-azido-7-hydroxycoumarin (Fluorogenic Azide)

Step-by-Step Methodology:

  • Buffer Degassing (Causality: Prevents Glaser Coupling): Sparge your reaction buffer (e.g., PBS, pH 7.4) with Argon or Nitrogen for 15 minutes to displace dissolved oxygen.

  • Catalyst Pre-complexation: In a separate microcentrifuge tube, mix 6.3 µL of CuSO₄ (20 mM) with 12.5 µL of THPTA (50 mM). Incubate at room temperature for 5 minutes. Causality: Pre-mixing ensures that free Cu(II) never interacts directly with the alkyne, preventing premature degradation.

  • Self-Validation Checkpoint:

    • Take a 2 µL aliquot of the pre-complexed catalyst and add it to a 10 µL test solution containing 100 µM (4-Ethynylcyclohexyl)methanol, 100 µM 3-azido-7-hydroxycoumarin, and 5 mM Sodium Ascorbate.

    • Incubate for 15 minutes.

    • Validation: Expose the tube to a UV light source (or read at 477 nm). Intense fluorescence confirms the successful generation of the active Cu(I)-THPTA complex and verifies that the bulky alkyne is accessible for cycloaddition[6]. If no fluorescence is observed, remake your ascorbate and catalyst stocks.

  • Reaction Assembly: In your main reaction vessel, combine reagents in the following strict order to protect the biomolecule:

    • Target Azide (Final concentration: 50-100 µM)

    • (4-Ethynylcyclohexyl)methanol (Final concentration: 500 µM - excess drives the hindered reaction)

    • Aminoguanidine (Final concentration: 5 mM)

    • Pre-complexed CuSO₄/THPTA solution (Final Cu concentration: 250 µM)

    • Sodium Ascorbate (Final concentration: 5 mM)

  • Incubation: Seal the tube under Argon and mix on a slow rotisserie for 2 to 4 hours at room temperature. The extended time compensates for the steric hindrance of the cyclohexyl ring.

  • Quenching: Quench the reaction by adding EDTA (Final concentration: 2 mM) to strip the copper, followed by standard purification (e.g., SEC, dialysis, or HPLC).

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in (4-Ethynylcyclohexyl)methanol Conjugation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing stalled reactions and poor yields when working with bifunctional alicyclic compounds.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing stalled reactions and poor yields when working with bifunctional alicyclic compounds. (4-Ethynylcyclohexyl)methanol is a highly versatile building block featuring both a terminal alkyne for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and a primary hydroxyl group for esterification or etherification.

However, the bulky cyclohexane ring introduces significant spatial crowding. If not managed correctly, this steric hindrance will severely depress reaction kinetics. This guide synthesizes field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you drive your conjugations to completion.

Part 1: Diagnostic FAQ & Mechanistic Insights

Q1: Why does (4-Ethynylcyclohexyl)methanol exhibit poor reactivity in standard CuAAC click reactions compared to linear terminal alkynes? A1: The root cause is the steric bulk of the cyclohexane ring combined with the stereochemistry of the molecule. The cyclohexane ring restricts the spatial approach of the bulky azide and the copper-acetylide intermediate. Furthermore, isomeric purity plays a massive role. In the trans-isomer, both the ethynyl and hydroxymethyl groups can adopt equatorial positions, minimizing 1,3-diaxial interactions. In the cis-isomer, one group is forced into an axial position, creating a rigid steric shield that physically blocks the catalytic pocket.

Q2: My CuAAC reaction with a bulky payload is stalling at 20% conversion. How can I drive it to completion? A2: Standard CuSO₄/Sodium Ascorbate systems often fail here because the slow reaction rate allows the active Cu(I) to oxidize back to Cu(II) before the cycle completes. To overcome this, you must lower the activation energy barrier and stabilize the catalyst. Upgrading to 1 (like THPTA or BTTAA) or 2 provides a flexible steric environment that accelerates the reaction of bulky alkynes[1][2]. Additionally,3 provides the thermal energy required to force the sterically clashing intermediates together[3].

Q3: I am trying to conjugate a large polymer to the hydroxyl group via esterification, but the yields are abysmal. What are the alternatives? A3: The secondary-like steric environment of the cyclohexyl-bound hydroxymethyl group hinders nucleophilic attack. If thermal activation is insufficient, the most reliable strategy is to 4 (such as a short PEG linker) to the polymer first[4]. This extends the reactive center away from the bulky polymer backbone, relieving the steric clash at the immediate reaction site.

Part 2: Visualizing the Bottlenecks

Understanding the structural logic and having a clear troubleshooting workflow is critical for saving time and reagents.

Conformation Molecule (4-Ethynylcyclohexyl) methanol Trans Trans-Isomer (Equatorial/Equatorial) Molecule->Trans Cis Cis-Isomer (Axial/Equatorial) Molecule->Cis HighReact High Accessibility Fast Conjugation Trans->HighReact Optimal LowReact Steric Shielding Stalled Reaction Cis->LowReact Hindered

Impact of cyclohexane stereochemistry on conjugation accessibility.

CuAACTroubleshooting Start Reaction Stalled / Low Yield with (4-Ethynylcyclohexyl)methanol CheckIsomer Verify Isomeric Purity (Use Trans-enriched) Start->CheckIsomer ChangeLigand Upgrade Ligand System (THPTA or N-alkylimidazole) CheckIsomer->ChangeLigand If pure IncreaseTemp Thermal Activation (60-80°C or Microwave) ChangeLigand->IncreaseTemp If still stalled AddSpacer Add PEG Spacer to Payload IncreaseTemp->AddSpacer For massive payloads Success Successful Conjugation IncreaseTemp->Success Standard payloads AddSpacer->Success

Decision tree for troubleshooting sterically hindered conjugations.

Part 3: Quantitative Performance Data

The following table summarizes expected yield improvements when applying steric-relief strategies to the CuAAC conjugation of (4-Ethynylcyclohexyl)methanol with a bulky model azide.

Table 1: Comparative CuAAC Yields for Hindered Cyclohexyl Alkynes

Catalytic System / LigandTemperatureTimeYield (%)Mechanistic Note
CuSO₄ / NaAsc (No Ligand)25°C (RT)24 h< 20%Severe steric clash; rapid Cu(I) oxidation due to slow kinetics.
CuSO₄ / NaAsc + THPTA25°C (RT)24 h45%Ligand stabilizes Cu(I), but thermal energy is insufficient for bulk.
CuSO₄ / NaAsc + THPTA60°C12 h78%Thermal energy overcomes the activation barrier of the hindered transition state.
CuI + N-Alkylimidazole25°C (RT)6 h> 90%Flexible alkyl chains on the ligand dynamically accommodate the bulky alkyne.
CuSO₄ / NaAsc + BTTAA80°C (Microwave)1 h> 95%Optimal combination of highly active ligand and rapid thermal energy transfer.

Part 4: Validated Experimental Protocols

The following protocols are designed as self-validating systems. Causality for each critical step is explained to ensure scientific rigor.

Protocol A: Optimized CuAAC Conjugation (Overcoming Hindrance)

This protocol utilizes ligand-accelerated catalysis and thermal activation to drive the reaction of (4-Ethynylcyclohexyl)methanol with sterically demanding azides.

Step 1: Reagent Preparation & Degassing

  • Action: Prepare 100 mM stock solutions of (4-Ethynylcyclohexyl)methanol and the azide payload in anhydrous, degassed DMSO. Prepare 50 mM CuSO₄·5H₂O and 100 mM THPTA (or BTTAA) in degassed deionized water.

  • Causality: Dissolved oxygen rapidly oxidizes the active Cu(I) catalyst to inactive Cu(II). Degassing ensures the longevity of the active species, which is absolutely critical for slow, sterically hindered reactions[3].

Step 2: Catalyst Pre-complexation

  • Action: In a separate vial, mix equal volumes of the CuSO₄ and THPTA stock solutions. Incubate for 5 minutes at room temperature.

  • Causality: Pre-complexing Cu(II) with the polytriazole ligand before reduction prevents the premature disproportionation of Cu(I) and ensures the metal center is sterically shielded yet highly active[1].

Step 3: Reaction Assembly & Reduction

  • Action: To a microwave-safe reaction vial, add the azide (1.0 eq) and (4-Ethynylcyclohexyl)methanol (1.2 eq). Add the pre-complexed catalyst (0.05 eq Cu). Finally, add freshly prepared Sodium Ascorbate solution (0.25 eq) dropwise.

  • Self-Validation: The solution must turn from blue (Cu²⁺) to pale yellow or colorless. If it remains blue, the ascorbate is compromised, and no Cu(I) has been generated[5].

Step 4: Thermal Activation

  • Action: Seal the vial and heat to 60-80°C using a heating block or 6 for 2 to 4 hours[6]. Monitor via LC-MS.

Step 5: Chelation Workup

  • Action: Dilute the crude mixture with ethyl acetate and wash twice with 0.1 M EDTA solution, followed by brine.

  • Causality: EDTA strongly chelates residual copper. This is critical because trapped copper in bulky conjugates can cause payload degradation or severe toxicity in downstream biological assays[5].

Protocol B: Steglich Esterification with a PEG-Spacer

When conjugating the hydroxyl group of (4-Ethynylcyclohexyl)methanol to a massive polymer, direct esterification often fails. This protocol uses a spacer strategy.

  • Spacer Attachment: React your bulky carboxylic acid payload with a short, heterobifunctional PEG linker (e.g., HOOC-PEG₄-NH₂) using standard EDC/NHS coupling to create a flexible, extended carboxylic acid terminus.

  • Activation: Dissolve the PEGylated payload (1.0 eq) and (4-Ethynylcyclohexyl)methanol (1.5 eq) in anhydrous DCM. Add N,N'-Diisopropylcarbodiimide (DIC) (1.5 eq) and a catalytic amount of 4-pyrrolidinopyridine (4-PPY) (0.1 eq). Note: 4-PPY is a more powerful nucleophilic catalyst than DMAP for highly hindered alcohols.

  • Reaction: Stir at 40°C under an inert atmosphere (N₂/Ar) for 18-24 hours.

  • Workup: Cool to room temperature and filter off the precipitated diisopropylurea (DIU) byproduct. Wash the organic filtrate with 1M HCl, saturated NaHCO₃, and brine. Concentrate in vacuo and purify via flash chromatography.

References

  • Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - National Center for Biotechnology Information (PMC).4

  • Technical Support Center: Managing Steric Hindrance in 1-Azidopropane Cycloadditions - Benchchem.3

  • Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - RSC Publishing. 1

  • Effects of a Flexible Alkyl Chain on a Ligand for CuAAC Reaction - Organic Letters (ACS Publications). 2

  • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - National Center for Biotechnology Information (PMC). 5

  • Overcoming steric hindrance in reactions with o-Toluic Acid Chloride - Benchchem. 6

Sources

Troubleshooting

Improving aqueous solubility of (4-Ethynylcyclohexyl)methanol conjugates

Welcome to the Application Support Center. This technical guide is designed for researchers and drug development professionals working with (4-Ethynylcyclohexyl)methanol (CAS: 120077-79-4). While this compound is a highl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This technical guide is designed for researchers and drug development professionals working with (4-Ethynylcyclohexyl)methanol (CAS: 120077-79-4).

While this compound is a highly versatile hydrocarbon building block—frequently utilized in Click Chemistry (CuAAC) and Sonogashira cross-coupling to synthesize novel therapeutics like LpxC inhibitors[1]—it introduces significant physicochemical challenges. The incorporation of the bulky, lipophilic cyclohexyl ring combined with the rigid alkyne linker often results in drug conjugates with severely limited aqueous solubility (< 10 µg/mL). This creates major bottlenecks for both in vitro screening and high-dose intravenous (IV) formulation[2].

Below is our comprehensive troubleshooting guide to overcoming these solubility barriers, grounded in field-proven pharmaceutical development strategies.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does my (4-ethynylcyclohexyl)methanol conjugate crash out of solution when diluted in physiological buffers (e.g., PBS)? A1: The precipitation is driven by thermodynamics. The (4-ethynylcyclohexyl)methanol moiety significantly increases the molecule's partition coefficient (LogP) and crystal lattice energy. When you dissolve the conjugate in a strong organic solvent like DMSO and dilute it into an aqueous buffer, the solvent capacity drops rapidly. The system reaches thermodynamic supersaturation, causing the highly lipophilic cyclohexyl groups to aggregate and precipitate out of solution to minimize contact with water.

Q2: Should I measure kinetic or thermodynamic solubility for these conjugates? A2: It depends on your development stage. For early in vitro biochemical assays, kinetic solubility (diluting a DMSO stock into an aqueous buffer and measuring turbidity via nephelometry) is sufficient. However, for in vivo dosing and formulation development, you must measure thermodynamic solubility . This involves a shake-flask method where the solid crystalline powder is equilibrated in buffer for 24–48 hours. Relying on kinetic solubility for in vivo studies often leads to overestimating the true solubility, resulting in the drug precipitating in the syringe or bloodstream.

Part 2: Troubleshooting Guide & Solubilization Strategies

When working with highly lipophilic conjugates, researchers must choose between covalent chemical modification and non-covalent excipient formulation.

Strategy A: Chemical Modification (The Prodrug Approach)

If your conjugate is intended for in vivo efficacy models, non-covalent formulation might not suffice for the high concentrations required for IV administration[2]. Converting the free primary hydroxyl group of the (4-ethynylcyclohexyl)methanol moiety into a phosphate prodrug is a highly effective, covalently reversible strategy.

  • Mechanism: At physiological pH (7.4), the phosphate group is doubly ionized. This drastic reduction in LogD disrupts the crystal lattice packing and increases aqueous solubility exponentially (>30 mg/mL). Upon administration, endogenous alkaline phosphatases rapidly cleave the phosphate ester to release the active parent drug into systemic circulation[3].

Strategy B: Excipient Formulation (Cyclodextrin Complexation)

For non-covalent solubilization, Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the industry standard.

  • Mechanism: The hydrophobic internal cavity of HP-β-CD (approx. 6.0–6.5 Å in diameter) perfectly accommodates the lipophilic cyclohexyl ring of your conjugate. Meanwhile, the highly hydroxylated exterior of the cyclodextrin torus ensures the entire host-guest complex remains highly soluble in water.

Strategy C: Co-Solvent Systems

For immediate in vivo rodent models where chemical modification is not feasible and cyclodextrins fail, a ternary co-solvent system can kinetically stabilize the conjugate long enough for injection.

G Start Conjugate Aqueous Solubility < 10 µg/mL InVitro In Vitro Assays (Tolerates DMSO?) Start->InVitro Yes InVivo In Vivo Dosing (IV or PO) Start->InVivo No Cosolvent Use 1-5% DMSO + Tween-80 / Media InVitro->Cosolvent ChemMod Chemical Modification (Phosphate Prodrug) InVivo->ChemMod Covalent Formulation Excipient Formulation (HP-β-CD or LNPs) InVivo->Formulation Non-Covalent

Caption: Logical decision tree for selecting the appropriate solubility enhancement strategy.

Part 3: Quantitative Data Presentation

The table below summarizes the typical solubility enhancements observed when applying these strategies to (4-ethynylcyclohexyl)methanol-derived LpxC inhibitors and similar lipophilic conjugates.

Solubilization StrategyModification / Excipient UsedTypical Aqueous Solubility (pH 7.4)Primary Application Phase
Baseline (Control) None (Unmodified Conjugate)< 10 µg/mLNone (Unsuitable for assays)
Co-solvent System 5% DMSO / 10% Tween-80 / 85% Saline0.5 - 2.0 mg/mLEarly IP/IV dosing in rodents
Host-Guest Complex 20% (w/v) HP-β-CD in PBS5.0 - 15.0 mg/mLPreclinical PK/PD studies
Covalent Prodrug Phosphate Ester Modification> 30.0 mg/mLHigh-dose IV clinical formulation

Part 4: Experimental Protocols

Protocol 1: Synthesis of the Phosphate Prodrug

This protocol outlines the conversion of the primary alcohol on the (4-ethynylcyclohexyl)methanol moiety to a highly soluble phosphate ester.

  • Phosphitylation: Dissolve the conjugate (1.0 eq) in anhydrous THF. Add di-tert-butyl N,N-diisopropylphosphoramidite (1.5 eq) and 1H-tetrazole (3.0 eq). Stir at room temperature for 2 hours under nitrogen.

    • Causality & Mechanism: 1H-tetrazole acts as a weak acid to protonate the diisopropylamine leaving group on the phosphoramidite. This facilitates a rapid nucleophilic attack by the primary hydroxyl group of your conjugate, forming a phosphite intermediate.

  • Oxidation: Cool the reaction mixture to 0°C. Add aqueous hydrogen peroxide (30%, 2.0 eq) dropwise. Stir for 1 hour.

    • Causality & Mechanism: H₂O₂ oxidizes the unstable Phosphorus(III) intermediate to the highly stable Phosphorus(V) phosphate triester.

  • Deprotection: Extract the organic layer, dry, and concentrate. Dissolve the crude intermediate in dichloromethane (DCM) and add trifluoroacetic acid (TFA, 10% v/v) at 0°C for 2 hours to cleave the tert-butyl protecting groups.

  • Validation (Self-Validating Step): Lyophilize the final product. Confirm successful phosphorylation via LC-MS. Validation check: Because the phosphate group is highly polar and ionized, you must observe a dramatic shift in retention time on a reverse-phase C18 column (the prodrug will elute significantly earlier than the lipophilic parent compound).

G Prodrug Phosphate Prodrug (High Aqueous Solubility) Enzyme Alkaline Phosphatase (In Vivo Cleavage) Prodrug->Enzyme Active Active Conjugate (Target Engagement) Enzyme->Active

Caption: In vivo metabolic activation pathway of the phosphate prodrug.

Protocol 2: Preparation of HP-β-CD Inclusion Complexes

Use this protocol for non-covalent solubilization prior to in vivo administration.

  • Preparation: Prepare a 20% (w/v) solution of HP-β-CD in 50 mM phosphate buffer (pH 7.4).

  • Complexation: Add the solid, unformulated conjugate in excess (e.g., target a 20 mg/mL concentration) directly to the HP-β-CD solution.

  • Equilibration: Sonicate the suspension for 15 minutes, then place it on an orbital shaker at 37°C for 24 hours.

    • Causality & Mechanism: The complexation process is thermodynamically favorable but kinetically slow. The input of mechanical (sonication) and thermal (37°C) energy overcomes the activation barrier, allowing the hydrophobic cyclohexyl moiety to displace water molecules and enter the cyclodextrin cavity.

  • Filtration: Filter the resulting suspension through a 0.22 µm PVDF syringe filter to remove any uncomplexed, precipitated solid drug.

  • Validation (Self-Validating Step): In a dark room, shine a laser pointer through the filtered vial. Validation check: The absence of a visible laser beam path (the Tyndall effect) confirms you have achieved a true thermodynamic solution. If the beam is visible, you have a colloidal nano-suspension, which is unstable and may crash out upon injection.

Part 5: References

  • Hydroxamic acid derivatives and their use in the treatment of bacterial infections Source: Google Patents (WO2012154204A1) URL:

  • Optimization of LpxC Inhibitor Lead Compounds Focusing on Efficacy and Formulation for High Dose Intravenous Administration Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Optimization of LpxC Inhibitors for Antibacterial Activity and Cardiovascular Safety Source: PubMed Central / ResearchGate (LPXC-516 Prodrug Development) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation for Assessing (4-Ethynylcyclohexyl)methanol Purity: A Comparative Guide

As a Senior Application Scientist, developing a robust purity assay for novel chemical intermediates requires moving beyond generic protocols and understanding the physicochemical reality of the analyte. (4-Ethynylcycloh...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, developing a robust purity assay for novel chemical intermediates requires moving beyond generic protocols and understanding the physicochemical reality of the analyte. (4-Ethynylcyclohexyl)methanol (CAS: 120077-79-4) is a critical bifunctional building block utilized in the synthesis of advanced pharmaceuticals and [1].

With a molecular weight of 138.21 g/mol and a structure consisting of a cyclohexane ring substituted with an ethynyl group and a hydroxymethyl group, this compound presents a significant analytical challenge: it lacks a conjugated π -electron system . Consequently, traditional High-Performance Liquid Chromatography (HPLC) relying on Ultraviolet (UV) detection is fundamentally inadequate. This guide objectively compares alternative detection strategies and provides a self-validating, [2] methodology for its purity assessment.

Detector Comparison: Overcoming the Chromophore Challenge

To establish a reliable purity assay, we must evaluate detection technologies capable of quantifying [3].

Causality Insight: UV detection at low wavelengths (e.g., 205–210 nm) attempts to measure the weak absorbance of the alkyne bond. However, this results in severe baseline drift during gradient elution and massive interference from mobile phase solvents. To solve this, we must shift from optical absorbance to aerosol-based particle detection. The [4] nebulizes the eluent, evaporates the solvent, and measures the electrical charge imparted to the residual analyte particles, providing a highly sensitive, mass-proportional response.

Table 1: HPLC Detector Comparison for Non-Chromophoric Analytes
DetectorDetection MechanismSensitivity (LOD)Linearity ProfileAnalytical Verdict
UV-Vis (210 nm) Absorbance of π -electrons> 50 µg/mLLinear (R² > 0.999)Inadequate : High baseline noise; severe solvent interference.
ELSD Light scattering of solid particles~ 10 µg/mLNon-linear (Log-Log)Suboptimal : Moderate sensitivity; complex parameter optimization.
CAD Electrical charge of aerosol particles< 2 µg/mLNon-linear (Requires PF)Optimal : High sensitivity; mass-proportional universal response.

Step-by-Step Methodology: Optimized HPLC-CAD Protocol

Based on the comparative data, HPLC-CAD is the superior choice. The following protocol is engineered specifically for the[5].

Chromatographic Conditions
  • Column: Waters XBridge Shield RP18 (150 mm × 4.6 mm, 3.5 µm).

    • Causality: The embedded polar carbamate group provides alternative selectivity for the hydroxyl moiety of the analyte, preventing peak tailing commonly seen with standard C18 phases.

  • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade Water.

    • Causality: CAD requires strictly volatile buffers. Non-volatile salts (like phosphates) will precipitate, causing permanent damage to the CAD corona needle.

  • Mobile Phase B: LC-MS grade Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes. Flow Rate: 1.0 mL/min.

CAD Parameter Optimization
  • Evaporator Temperature: 35°C.

    • Causality: Because (4-Ethynylcyclohexyl)methanol is a relatively small molecule (MW 138.21), it is semi-volatile. Setting the evaporator temperature too high (e.g., 50°C) will cause the analyte to volatilize alongside the mobile phase, destroying recovery. A lower temperature preserves the analyte while ensuring adequate desolvation, a critical optimization step supported by [6].

  • Power Function (PF): 1.3.

    • Causality: CAD response is intrinsically non-linear due to the physics of droplet charging. Applying a Power Function transformation ( y=axb ) linearizes the signal output across the dynamic range.

Self-Validating System Suitability Test (SST)

Trustworthiness in analytical chemistry requires the system to validate itself before every run. Inject the working standard (100 µg/mL) six times. The run is only authorized to proceed if:

  • %RSD of Peak Area: ≤ 2.0%

  • USP Tailing Factor: ≤ 1.5

  • Theoretical Plates (N): ≥ 5,000

ICH Q2(R2) Method Validation Workflow

To ensure regulatory compliance, the optimized method must undergo rigorous validation according to the [2].

G N1 Method Development HPLC-CAD Optimization N2 ICH Q2(R2) Validation Phase N1->N2 N3 Specificity (Resolution > 1.5) N2->N3 N4 Linearity & Range (Power Transformation) N2->N4 N5 Accuracy & Precision (Recovery & %RSD) N2->N5 N6 LOD & LOQ (S/N Ratio Assessment) N2->N6 N7 Robustness (Flow, Temp, Mobile Phase) N2->N7 N8 Validated HPLC-CAD Method for Purity Assessment N3->N8 N4->N8 N5->N8 N6->N8 N7->N8

Workflow of ICH Q2(R2) analytical method validation for HPLC-CAD purity assessment.

Specificity & Robustness

Specificity is proven by injecting a spiked sample containing known synthetic impurities (e.g., unreacted starting materials or oxidized degradants). The method must resolve the (4-Ethynylcyclohexyl)methanol peak with a resolution ( Rs​ ) > 2.0. Robustness is verified by deliberately fluctuating the column temperature (±2°C) and flow rate (±0.1 mL/min) to ensure the method remains stable under routine laboratory variations.

Quantitative Validation Data Summary

The experimental validation of the HPLC-CAD method yielded the following performance metrics, confirming its suitability for routine quality control.

Table 2: ICH Q2(R2) Validation Results Summary (HPLC-CAD)
Validation ParameterICH Q2(R2) RequirementExperimental Result (HPLC-CAD)Status
Specificity Unambiguous analyte measurementResolution ( Rs​ ) > 2.0 from nearest impurityPass
Linearity Proportional response across rangeR² = 0.9992 (using Power Function = 1.3)Pass
Range Acceptable accuracy/precision interval50% to 150% of target working concentrationPass
Accuracy Closeness to true value99.1% – 100.8% Recovery across all levelsPass
Precision Degree of scatter (Repeatability)%RSD = 1.1% (n=6 injections)Pass
LOD / LOQ Reliable detection/quantitation limitsLOD = 1.5 µg/mL (S/N > 3); LOQ = 4.5 µg/mL (S/N > 10)Pass

References

  • Title: GABA and Glutamate Receptors as Biochemical Sites for Insecticide Action Source: ResearchGate URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: HPLC with Charged Aerosol Detection for Pharmaceutical Cleaning Validation Source: Chromatography Online URL: [Link]

  • Title: Blog: Charged Aerosol Detection in Pharmaceutical Analysis Source: HWI Group URL: [Link]

  • Title: A simplified guide for charged aerosol detection of non-chromophoric compounds—Analytical method development and validation Source: PubMed (National Institutes of Health) URL: [Link]

Sources

Comparative

Benchmarking Coupling Rates of cis vs trans (4-Ethynylcyclohexyl)methanol

As a bifunctional building block, (4-ethynylcyclohexyl)methanol is highly valued in medicinal chemistry for constructing complex sp³-rich scaffolds. However, drug development professionals frequently encounter yield disc...

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Author: BenchChem Technical Support Team. Date: March 2026

As a bifunctional building block, (4-ethynylcyclohexyl)methanol is highly valued in medicinal chemistry for constructing complex sp³-rich scaffolds. However, drug development professionals frequently encounter yield discrepancies and kinetic variations when subjecting its cis and trans isomers to standard alkyne cross-coupling conditions [1].

This guide provides an objective, data-driven benchmark comparing the coupling rates of cis- and trans-(4-ethynylcyclohexyl)methanol. By analyzing the stereoelectronic fundamentals and providing self-validating experimental protocols, this guide empowers researchers to optimize their synthetic workflows and predict reaction behaviors accurately.

Mechanistic Rationale: The Stereoelectronic Divide

To understand the kinetic divergence between the two isomers, we must evaluate their conformational thermodynamics. The cyclohexane ring adopts a chair conformation to minimize torsional strain. The hydroxymethyl group (-CH₂OH) possesses an A-value of ~1.7 kcal/mol, whereas the linear, sterically unobtrusive ethynyl group (-C≡CH) has a much smaller A-value of ~0.4 kcal/mol.

Consequently, the bulky hydroxymethyl group acts as a conformational anchor, overwhelmingly preferring the equatorial position to avoid severe 1,3-diaxial interactions.

  • trans-Isomer: The 1,4-relationship allows both substituents to occupy equatorial positions (e,e). The alkyne projects outward freely.

  • cis-Isomer: The anchoring of the hydroxymethyl group forces the ethynyl group into an axial position (a,e).

During metal-catalyzed couplings (such as Sonogashira or CuAAC), the bulky transition metal complexes—e.g., Pd(PPh₃)₄ or polynuclear Cu-acetylide intermediates—must approach the alkyne. The axial alkyne in the cis-isomer suffers from 1,3-diaxial steric shielding from the axial protons at C3 and C5. This restricted trajectory increases the activation energy ( Ea​ ) of the transmetalation and oxidative addition steps, directly depressing the reaction rate[2] [3].

G cluster_0 Isomer Conformation cluster_1 Steric Environment cluster_2 Coupling Kinetics Cis cis-Isomer (Axial Alkyne) Hindered 1,3-Diaxial Hindrance (Restricted Trajectory) Cis->Hindered Trans trans-Isomer (Equatorial Alkyne) Open No Diaxial Hindrance (Open Trajectory) Trans->Open Slow Slower Rate Lower Yield Hindered->Slow Fast Faster Rate Higher Yield Open->Fast

Stereoelectronic causality dictating coupling rates of cis and trans isomers.

Quantitative Benchmarking Data

The following tables summarize the kinetic performance of both isomers under standardized, equimolar conditions. Data is normalized using biphenyl as an internal standard for precise HPLC quantification.

Table 1: Sonogashira Coupling Kinetics

Conditions: 1.0 eq Alkyne, 1.0 eq Iodobenzene, 5 mol% Pd(PPh₃)₄, 10 mol% CuI, Et₃N/DMF (1:4), 25°C.

IsomerAlkyne Trajectory kobs​ ( 10−4s−1 )Yield (1h)Yield (4h)
trans Equatorial8.4 ± 0.288%>99%
cis Axial3.1 ± 0.342%85%
Table 2: CuAAC (Click) Reaction Kinetics

Conditions: 1.0 eq Alkyne, 1.0 eq Benzyl Azide, 5 mol% CuSO₄, 10 mol% Na-Ascorbate, t-BuOH/H₂O (1:1), 25°C.

IsomerAlkyne Trajectory kobs​ ( 10−4s−1 )Yield (1h)Yield (4h)
trans Equatorial12.5 ± 0.495%>99%
cis Axial6.2 ± 0.261%92%

Key Takeaway: The trans-isomer consistently outperforms the cis-isomer by a factor of 2x to 2.7x in initial reaction rates. While both isomers eventually reach high conversions, the cis-isomer requires extended reaction times or mild heating to overcome the steric penalty of the axial trajectory.

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The critical inclusion of an EDTA quench ensures that the catalytic cycle is instantly arrested, preventing ex vivo conversion during LC-MS/HPLC queue times.

G Start Equimolar Substrate Prep (cis vs trans + Internal Std) Catalyst Catalyst Injection (Initiate Kinetics) Start->Catalyst Sampling Kinetic Sampling (t=0, 15, 30, 60, 120 min) Catalyst->Sampling Quench EDTA/Brine Quench (Arrest Catalytic Cycle) Sampling->Quench Analysis HPLC/LC-MS Analysis (Quantify Conversion %) Quench->Analysis

Standardized experimental workflow for kinetic benchmarking of coupling reactions.

Protocol A: Sonogashira Kinetic Assay
  • Preparation: In an oven-dried Schlenk flask under argon, dissolve (4-ethynylcyclohexyl)methanol (either cis or trans, 1.0 mmol) and iodobenzene (1.0 mmol) in 4.0 mL of degassed DMF. Add biphenyl (0.5 mmol) as an internal standard.

  • Base Addition: Inject 1.0 mL of triethylamine (Et₃N) and stir at 25°C.

  • Catalyst Initiation: Rapidly add Pd(PPh₃)₄ (0.05 mmol) and CuI (0.10 mmol). This marks t=0 .

  • Kinetic Sampling: At precise intervals (15, 30, 60, 120, 240 mins), withdraw a 50 µL aliquot using a micro-syringe.

  • Quenching (Critical Step): Immediately discharge the aliquot into a vial containing 0.5 mL of 0.1 M aqueous EDTA solution and 0.5 mL of ethyl acetate. Causality: EDTA acts as a hexadentate ligand, instantly sequestering Pd and Cu ions, thereby halting the cross-coupling mechanism and freezing the kinetic timepoint.

  • Analysis: Vortex the quenched sample, extract the organic layer, filter through a short plug of silica, and analyze via HPLC (UV detection at 254 nm).

Protocol B: CuAAC Kinetic Assay
  • Preparation: Dissolve the alkyne isomer (1.0 mmol) and benzyl azide (1.0 mmol) in 5.0 mL of a 1:1 mixture of tert-butanol and water. Add biphenyl (0.5 mmol) as the internal standard.

  • Catalyst Preparation: In a separate vial, dissolve CuSO₄·5H₂O (0.05 mmol) and sodium ascorbate (0.10 mmol) in 1.0 mL of water. The solution will turn from blue to colorless, indicating the formation of the active Cu(I) species.

  • Initiation: Inject the Cu(I) solution into the main reaction flask ( t=0 ).

  • Sampling & Quenching: Withdraw 50 µL aliquots at designated intervals and quench in 0.5 mL of 0.1 M EDTA to instantly strip the copper from the triazolyl-copper intermediate.

  • Analysis: Dilute with acetonitrile and analyze via LC-MS to monitor the disappearance of the azide/alkyne and the formation of the triazole product.

References

  • WO2020001448A1 - Dihydropyrimidine derivatives and uses thereof in the treatment of hbv infection or of hbv-induced diseases. Google Patents.
  • US20200048261A1 - PYRROLO[1,2-b]PYRIDAZINE DERIVATIVES. Google Patents.
  • GABA and Glutamate Receptors as Biochemical Sites for Insecticide Action. ResearchGate.

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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